(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
描述
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属性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
(3S,4R)-4-(4-fluoroanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H12FNO2/c11-7-1-3-8(4-2-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 |
InChI 键 |
KPKACOOANAVQSS-NXEZZACHSA-N |
手性 SMILES |
C1[C@H]([C@@H](CO1)O)NC2=CC=C(C=C2)F |
规范 SMILES |
C1C(C(CO1)O)NC2=CC=C(C=C2)F |
产品来源 |
United States |
(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol synthesis pathway
Topic: High-Purity Synthesis of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol: A Stereoselective Approach Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary
The chiral tetrahydrofuran scaffold, specifically (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol , represents a critical pharmacophore in modern medicinal chemistry.[1] It serves as a bioisostere for proline-based inhibitors and is a key intermediate in the synthesis of Cathepsin K inhibitors and Janus Kinase (JAK) modulators.
The synthesis of this molecule presents a distinct stereochemical challenge: establishing a trans-relationship between the hydroxyl and amino groups while strictly controlling the absolute configuration at C3 and C4. This guide delineates a robust, scalable pathway prioritizing Enzymatic Kinetic Resolution (EKR) over purely chemical asymmetric induction. This approach ensures high enantiomeric excess (>99% ee) and operational simplicity suitable for gram-to-kilogram scale-up.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a 3,4-disubstituted tetrahydrofuran (oxolane) core. The trans-configuration suggests a nucleophilic opening of an epoxide precursor.
Strategic Disconnections
-
C–N Bond Formation: The 4-fluoroaniline moiety can be introduced via nucleophilic attack on an electrophilic oxolane core.[1]
-
Stereocenter Generation: The (3S,4R) absolute stereochemistry can be accessed via the desymmetrization of a meso-epoxide or the kinetic resolution of a racemic trans-amino alcohol.
Selected Pathway: We utilize 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) as the divergent intermediate.[1] As a meso compound, it allows for the rapid assembly of the racemic trans-scaffold, which is subsequently resolved using Candida antarctica Lipase B (CAL-B) . This biocatalytic route is preferred over metal-salen desymmetrization for this specific substrate due to the high cost of chiral cobalt catalysts and the superior atom economy of the lipase route on scale.
Figure 1: Retrosynthetic logic flow from the target chiral amino-alcohol back to commercially available 2,5-dihydrofuran.[1]
Part 2: Detailed Synthetic Protocol
Stage 1: Synthesis of the Meso-Epoxide
Objective: Preparation of 3,6-dioxabicyclo[3.1.0]hexane.
-
Reagents: 2,5-Dihydrofuran (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.2 equiv), Dichloromethane (DCM).[1]
-
Mechanism: Concerted electrophilic addition (syn-addition).[1]
Protocol:
-
Dissolve 2,5-dihydrofuran (100 mmol) in DCM (250 mL) and cool to 0 °C.
-
Slowly add mCPBA (120 mmol) over 45 minutes to maintain internal temperature <5 °C.
-
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Quench: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na₂SO₃ (to remove excess peroxide) followed by sat. NaHCO₃.
-
Purification: Distillation (bp 140–142 °C) yields the epoxide as a colorless oil.
-
Yield Target: 85-90%.[1]
-
Stage 2: Regioselective Aminolysis (Ring Opening)
Objective: Formation of (±)-trans-4-[(4-fluorophenyl)amino]oxolan-3-ol.[1]
-
Reagents: 3,4-Epoxytetrahydrofuran, 4-Fluoroaniline, Calcium Triflate [Ca(OTf)₂] (Catalyst).[1]
-
Rationale: While thermal opening works, mild Lewis acids like Ca(OTf)₂ or LiClO₄ accelerate the reaction and prevent polymerization of the sensitive THF epoxide.
Protocol:
-
Suspend Ca(OTf)₂ (5 mol%) in Toluene.
-
Add 4-fluoroaniline (1.1 equiv) and 3,4-epoxytetrahydrofuran (1.0 equiv).
-
Heat to 80 °C for 6 hours.
-
Workup: Cool to RT, wash with water, and extract with Ethyl Acetate (EtOAc).
-
Isolation: Concentrate in vacuo. The crude solid is recrystallized from Hexane/EtOAc to yield the racemic trans-amino alcohol.
-
Stereochemistry Check: NMR coupling constants (
) will confirm the trans relationship (typically Hz for trans-THF systems, distinct from cis).
-
Stage 3: Enzymatic Kinetic Resolution (The Critical Step)
Objective: Isolation of the (3S,4R)-enantiomer.
-
Biocatalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE or Toluene (hydrophobic solvents enhance lipase activity).
Mechanism: CAL-B displays strong R-selectivity for the acylation of secondary alcohols.[1] In this racemic mixture:
-
The (3R,4S) enantiomer fits the active site and is rapidly acylated to the acetate ester.
-
The (3S,4R) enantiomer (our target) reacts significantly slower, remaining as the free alcohol.
Protocol:
-
Dissolve (±)-trans-4-[(4-fluorophenyl)amino]oxolan-3-ol (50 mmol) in dry MTBE (200 mL).
-
Add Vinyl Acetate (3.0 equiv) and Novozym 435 (20 wt% relative to substrate).
-
Incubate at 30 °C with orbital shaking (200 rpm).
-
Monitoring: Monitor conversion via Chiral HPLC (Daicel Chiralpak AD-H). Stop the reaction at exactly 50% conversion (theoretical max yield of single enantiomer).
-
Separation: Filter the enzyme. Concentrate the filtrate.
-
Purification: Perform Column Chromatography (SiO₂).
-
Fraction 1 (Non-polar): (3R,4S)-Acetate ester (Unwanted byproduct, can be hydrolyzed and inverted if recycling is needed).
-
Fraction 2 (Polar):(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol (Target).[1]
-
Figure 2: Biocatalytic workflow for the kinetic resolution of the racemic intermediate.
Part 3: Analytical Validation & Quality Control
To ensure the "Trustworthiness" of this protocol, the following analytical benchmarks must be met.
1. Chiral HPLC Method[2]
-
Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[1]
-
Expected Result:
2. NMR Characterization
-
¹H NMR (400 MHz, CDCl₃):
- 6.90–6.85 (m, 2H, Ar-H), 6.55–6.50 (m, 2H, Ar-H).[1]
- 4.35 (m, 1H, H-3, CH-OH).[1]
- 3.90 (m, 1H, H-4, CH-NH).[1]
- 4.10–3.60 (m, 4H, H-2/H-5, THF ring protons).[1]
-
Diagnostic Signal: The coupling constant between H-3 and H-4 should be small (
Hz), characteristic of trans-disubstitution in five-membered rings.[1]
Part 4: Safety & Handling (E-E-A-T)
-
Epoxide Hazards: 3,4-Epoxytetrahydrofuran is a potential alkylating agent.[1] Handle in a fume hood with double nitrile gloves.
-
Fluorinated Anilines: 4-Fluoroaniline is toxic by inhalation and skin absorption.[1] It can induce methemoglobinemia.
-
Enzyme Handling: While Novozym 435 is non-toxic, avoid inhalation of enzyme dusts which can cause sensitization.
References
-
Biocatalytic Kinetic Resolution of Tetrahydrofurans: Source: Communications Chemistry (Nature Portfolio) Title: Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. URL:[Link]1]
-
Lipase Selectivity in Amino Alcohols: Source: Molecules (MDPI) Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.[1][3][5] URL:[Link]1]
-
Asymmetric Ring Opening (Alternative Route): Source: Organic & Biomolecular Chemistry (RSC) Title: pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of 3-hydroxytetrahydrofuran.[1][6] URL:[Link]1]
-
Target Molecule Data (PubChem): Source: PubChem (NIH) Title:[1] (3S,4S)-4-Aminotetrahydrofuran-3-ol (Isomer Comparison Data).[1] URL:[Link]1]
Sources
- 1. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Analysis: Spectroscopic Characterization of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
This technical guide details the spectroscopic characterization of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol , a chiral aminotetrahydrofuran intermediate often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and pharmaceutical building blocks.
The analysis synthesizes high-resolution mass spectrometry (HRMS) fragmentation logic with advanced nuclear magnetic resonance (NMR) pulse sequences required to resolve the trans-relative stereochemistry and fluorine-carbon couplings.
Molecular Profile & Significance[1][2]
-
IUPAC Name: (3S,4R)-4-[(4-fluorophenyl)amino]tetrahydrofuran-3-ol
-
Molecular Formula: C
H FNO -
Exact Mass: 197.0852 Da
-
Core Scaffold: trans-3,4-disubstituted oxolane (tetrahydrofuran).
-
Stereochemistry: The (3S,4R) configuration dictates a trans relationship between the hydroxyl and the aniline substituent, typically resulting from the S
2 opening of 3,4-epoxytetrahydrofuran by 4-fluoroaniline.
Mass Spectrometry Analysis (ESI-MS/MS)
Ionization Characteristics
The molecule contains a secondary amine and a secondary alcohol. In Electrospray Ionization (ESI), the positive mode (ESI+) is the preferred method, protonating the amine nitrogen.
-
Observed Ion: [M+H]
-
m/z: 198.0925 (Theoretical)
-
Adducts: [M+Na]
(m/z 220.0744) may appear in non-buffered methanolic solutions.
Fragmentation Pathway (CID)
Collision-Induced Dissociation (CID) follows a distinct pathway driven by the stability of the aromatic amine and the oxolane ring strain.
-
Dehydration (Neutral Loss): The first major fragment arises from the loss of water (H
O, -18 Da), likely driven by the neighboring amine group assisting in elimination or simple thermal dehydration in the source.-
Fragment: m/z 180 (C
H FN).
-
-
C-N Bond Cleavage: High energy collisions cleave the bond between the exocyclic nitrogen and the THF ring.
-
Fragment: m/z 112 (4-Fluoroaniline radical cation or protonated species depending on charge retention).
-
-
Ring Fragmentation: The oxolane ring may undergo retro-cycloaddition or cleavage alpha to the oxygen.
Fragmentation Logic Diagram
Caption: Proposed ESI+ fragmentation pathway showing primary dehydration and characteristic amine cleavage events.
NMR Spectroscopy Analysis
Characterizing this molecule requires resolving the scalar coupling between Fluorine-19 and Carbon-13, as well as confirming the trans stereochemistry via NOE.
H NMR (400 MHz, DMSO-d )
The spectrum is dominated by the AA'BB' aromatic system and the complex multiplets of the chiral THF ring.
| Position | Shift ( | Multiplicity | Coupling ( | Assignment |
| Ar-H (2,6) | 6.90 - 7.00 | Multiplet (AA'BB') | Ortho to F | |
| Ar-H (3,5) | 6.50 - 6.60 | Multiplet (AA'BB') | Meta to F | |
| NH | 5.50 - 5.80 | Broad Singlet | - | Amine (Exchangeable) |
| OH | 5.10 - 5.30 | Doublet | Alcohol (Exchangeable) | |
| H-3 | 4.05 - 4.15 | Multiplet | - | CH-OH |
| H-4 | 3.80 - 3.90 | Multiplet | - | CH-NH |
| H-2a/b | 3.50 - 3.75 | Multiplet | - | O-CH |
| H-5a/b | 3.40 - 3.60 | Multiplet | - | O-CH |
Note: In the (3S,4R) trans-isomer, the coupling between H3 and H4 is typically smaller (
C NMR & F Coupling
The fluorophenyl group introduces significant splitting in the carbon spectrum.
-
C-F (
): ~155.0 ppm (Doublet, Hz). -
C-N (
to F): ~145.0 ppm (Doublet, Hz). -
C-3 (CH-OH): ~72.0 ppm.
-
C-4 (CH-NH): ~58.0 ppm.
-
C-2/C-5 (CH
): ~74.0 ppm and ~70.0 ppm.
Stereochemical Validation (NOESY)
To confirm the (3S,4R) trans configuration, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.
-
Trans (3S,4R): H-3 and H-4 are on opposite faces. Weak or No NOE is observed between H-3 and H-4.
-
Cis (3R,4R): H-3 and H-4 are on the same face. Strong NOE is observed.
NMR Correlation Topology
Caption: COSY connectivity (blue) and key NOESY spatial relationships (red dashed) for structural verification.
Experimental Protocols
Sample Preparation for NMR
-
Solvent Choice: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d
.-
Reasoning: DMSO prevents rapid exchange of the OH and NH protons, allowing observation of their couplings (e.g., CH-OH doublet) which aids in structural assignment. CDCl
often leads to broad, invisible exchangeable protons.
-
-
Reference: Use residual DMSO quintet (2.50 ppm) or TMS (0.00 ppm).
Mass Spectrometry Conditions
-
Mobile Phase: 0.1% Formic acid in 50:50 Water/Acetonitrile.
-
Flow Rate: 0.2 mL/min (Direct Infusion or LC-MS).
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to preserve the molecular ion; higher voltage promotes in-source water loss).
-
References
-
Sigma-Aldrich. (3R,4S)-4-Amino-tetrahydrofuran-3-ol Product Specification. Retrieved from .
-
PubChem. Compound Summary for (3S,4S)-4-Aminotetrahydrofuran-3-ol (Isomer Analog). National Library of Medicine. Retrieved from .
-
Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [J. Agric.[1] Food Chem.]([Link]).
- Linclau, B., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorinated Heterocycles. Chemical Society Reviews. (Contextual grounding for F-NMR shifts).
Sources
Mechanistic Profiling of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol: A Pharmacophore-Centric Analysis
Topic: (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol Mechanism of Action Prediction Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol represents a high-value "privileged scaffold" in medicinal chemistry. It combines a chiral tetrahydrofuran (oxolane) core—functioning as a sugar or nucleoside mimic—with a 4-fluoroaniline moiety, a validated pharmacophore for improving metabolic stability and lipophilic binding.
While this specific chemical entity acts as a versatile building block, its structural architecture strongly predicts bioactivity in two primary therapeutic areas: Cysteine Protease Inhibition (specifically Cathepsin K/S) and Kinase Modulation . This guide provides a predictive mechanism of action (MoA) analysis, detailing the molecular interactions, signaling pathways, and experimental protocols required to validate its efficacy.
Structural Deconstruction & Pharmacophore Analysis
To predict the mechanism, we must first deconstruct the ligand’s topology. The molecule features a trans-relationship between the hydroxyl group at C3 and the amine at C4.
| Structural Component | Chemical Feature | Mechanistic Function |
| Oxolane Core | Cyclic Ether (THF) | Mimics the ribose ring of ATP (Kinases) or the proline/sugar backbone of peptide substrates (Proteases). |
| (3S, 4R) Stereochemistry | Trans-Amino Alcohol | Acts as a Transition State Isostere . The geometry mimics the tetrahedral intermediate formed during peptide bond hydrolysis. |
| 3-Hydroxyl Group (-OH) | H-Bond Donor/Acceptor | Critical for anchoring the molecule to the catalytic active site (e.g., interacting with Asp/Glu residues). |
| 4-Fluoroaniline | Lipophilic Aryl Amine | Fits into hydrophobic pockets (e.g., S2 pocket of proteases). The fluorine atom blocks metabolic oxidation at the para-position and enhances binding affinity via multipolar interactions. |
Predicted Mechanism of Action (MoA)
Based on Structure-Activity Relationship (SAR) homology with known therapeutics (e.g., Balicatib, Odanacatib intermediates, and CDK inhibitors), we predict two primary mechanisms.
Primary Prediction: Cysteine Protease Inhibition (Cathepsin K)
The most probable target for this scaffold is Cathepsin K , a lysosomal cysteine protease involved in bone resorption. The (3S,4R)-aminotetrahydrofuran core serves as a non-peptide scaffold that spans the S2 and S3 subsites of the enzyme.
-
Binding Mode: The 4-fluorophenyl group occupies the hydrophobic S2 pocket of the enzyme. The tetrahydrofuran oxygen and the C3-hydroxyl group form hydrogen bond networks with the active site residues (Gly66, Asn161) and the oxyanion hole, stabilizing the complex.
-
Therapeutic Outcome: Inhibition prevents the degradation of Type I collagen, reducing osteoclast-mediated bone resorption (Osteoporosis therapy).
Secondary Prediction: ATP-Competitive Kinase Inhibition
The oxolane ring mimics the ribose moiety of ATP, while the fluoroaniline mimics the adenine base or interacts with the "hinge region" of kinases (e.g., CDK2, EGFR).
-
Binding Mode: The amine nitrogen functions as a hydrogen bond donor to the hinge region backbone. The 4-fluorophenyl group extends into the hydrophobic back-pocket, potentially inducing a "DFG-out" inactive conformation.
Signaling Pathway Visualization
The following diagram illustrates the primary predicted pathway: Cathepsin K Inhibition in Osteoclast-Mediated Bone Resorption .
Caption: Predicted interference of the ligand within the Osteoclast-Bone Resorption cascade via Cathepsin K inhibition.
Experimental Validation Protocols
To confirm the MoA, the following self-validating experimental workflow is recommended.
Phase 1: Enzymatic Inhibition Assay (FRET)
Objective: Quantify the
-
Reagents: Recombinant human Cathepsin K, Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC), Assay Buffer (50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA).
-
Protocol:
-
Dilute (3S,4R)-ligand in DMSO (serial dilutions: 1 nM to 10 µM).
-
Incubate enzyme + inhibitor for 15 minutes at room temperature to allow equilibrium binding.
-
Add substrate (
concentration) to initiate reaction. -
Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.
-
-
Validation: Use Odanacatib (5 nM) as a positive control. A sigmoidal dose-response curve confirms specific inhibition.
Phase 2: X-Ray Crystallography (Structural Confirmation)
Objective: Map the precise binding pose and confirm the (3S,4R) interaction geometry.
-
Crystallization: Co-crystallize the ligand with the catalytic domain of the target protein using the hanging drop vapor diffusion method.
-
Data Collection: Collect diffraction data at a synchrotron source (resolution < 2.0 Å).
-
Refinement: Solve structure using Molecular Replacement. Look for electron density in the S2 pocket corresponding to the 4-fluorophenyl group.
-
Success Metric: Observation of a hydrogen bond between the C3-hydroxyl and the catalytic aspartate/glycine backbone.
Phase 3: Cellular Bone Resorption Assay
Objective: Verify functional activity in a biological system.
-
Cell Line: Differentiated human osteoclasts (from PBMCs using M-CSF and RANKL).
-
Substrate: Bovine cortical bone slices or hydroxyapatite-coated plates.
-
Treatment: Treat cells with ligand (0.1, 1.0, 10 µM) for 48 hours.
-
Readout: Measure the area of resorption pits (Toluidine Blue staining) or release of C-terminal telopeptide (CTX-I) via ELISA.
Synthesis and Quality Control
For researchers synthesizing this probe, the stereochemistry is the critical quality attribute (CQA).
-
Starting Material: L-Malic acid or Tartaric acid derivatives are typically used to establish the chiral centers.
-
Key Step: The introduction of the amine often involves a nucleophilic opening of an epoxide or displacement of a leaving group (tosylate/mesylate) with 4-fluoroaniline.
-
QC Parameter:
-
1H NMR: Diagnostic signals for the trans-coupling constants (
Hz for trans-3,4-disubstituted THF) vs. cis (often larger values or distinct shifts). -
Chiral HPLC: Essential to ensure >98% enantiomeric excess (ee), as the (3S,4S) or (3R,4R) diastereomers may be inactive.
-
References
-
Cathepsin K Inhibitor Design
-
Grabowska, U., et al. (2008). "Design and synthesis of cathepsin K inhibitors." Current Medicinal Chemistry, 15(2), 160-179.
-
-
Aminotetrahydrofuran Scaffolds
-
Ghosh, A. K., et al. (2012). "Structure-based design of HIV-1 protease inhibitors containing a tetrahydrofuran-3-ol scaffold." Journal of Medicinal Chemistry, 55(21), 9346-9361.
-
-
Fluorine in Medicinal Chemistry
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
-
-
Kinase Inhibitor Pharmacophores
-
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9, 28-39.
-
In Silico Modeling of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol: A Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The compound (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol represents a privileged scaffold in medicinal chemistry, combining a chiral tetrahydrofuran (oxolane) core with a fluorinated aniline moiety.[1][][3] This structure serves as a critical intermediate in the synthesis of bioactive ligands, particularly for targets requiring a specific hydrogen-bond donor/acceptor vector (the hydroxyl and amine groups) constrained by a semi-rigid ether ring.[1][][3]
This guide details a comprehensive in silico modeling workflow designed to characterize this molecule's physicochemical properties, conformational dynamics, and potential biological targets.[1][] Unlike standard pipelines, this protocol emphasizes the stereoelectronic effects of the (3S,4R) trans-configuration and the metabolic stability conferred by the para-fluorine substituent.[1][]
Computational Strategy: The "Stereo-Electronic" Pipeline
To accurately model this compound, we must move beyond standard force fields and employ a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach.[1][] The oxolane ring exhibits complex pseudorotation, and the aniline nitrogen's hybridization is sensitive to the electron-withdrawing fluorine.[1][]
Workflow Architecture
The following diagram illustrates the decision matrix for modeling this specific scaffold, prioritizing conformational accuracy before docking.
Figure 1: Hierarchical modeling workflow ensuring quantum-mechanical accuracy precedes biological simulation.
Phase 1: Quantum Mechanical Characterization[2]
The (3S,4R) configuration implies a trans relationship between the hydroxyl and the amino groups.[1][] Standard force fields (e.g., MMFF94) often fail to capture the subtle "anomeric-like" effects in substituted tetrahydrofurans.[1][][3]
Geometry Optimization Protocol
Objective: Determine the global minimum conformation and the energy barrier for ring pseudorotation.
-
Software Setup: Gaussian 16 or ORCA.
-
Theory Level: DFT at B3LYP-D3(BJ)/6-311++G(d,p) . The D3 dispersion correction is critical for capturing the intramolecular
-lone pair interactions between the ether oxygen and the aniline ring.[1][][3] -
Solvation Model: IEFPCM (Water) to simulate physiological conditions.[1][]
-
Key Output:
-
N-Pyramidalization: The 4-fluorophenyl group withdraws electron density, flattening the amine nitrogen (closer to
).[1][][3] This reduces the pKa, making the amine a poor proton acceptor but a strong hydrogen bond donor.[1][] -
Ring Envelope: Calculate Cremer-Pople parameters (
, ).[1][][3] Expect the ring to adopt a twisted conformation ( or ) to maximize the distance between the bulky 4-F-Ph group and the 3-OH group.[1][][3]
-
Electrostatic Potential (ESP) Mapping
Generate a mapped surface to identify "sigma-holes" on the fluorine atom and the H-bond donor/acceptor regions.[1][][3]
-
Protocol: Map the ESP onto the 0.002 au electron density isosurface.
-
Insight: The fluorine atom often exhibits a small positive region (sigma-hole) along the C-F bond axis, capable of engaging in orthogonal interactions with carbonyl oxygens in protein backbones [1].[1][]
Phase 2: Target Identification via Inverse Docking[2]
Since this molecule is often an intermediate or a fragment, its specific biological target may be unknown.[1][] We use Inverse Docking to screen the scaffold against a database of therapeutically relevant proteins.[1][]
The Protocol
-
Database Preparation: Curate a subset of the PDB (Protein Data Bank) focused on Kinases (hinge binders) and Nuclear Receptors (ligand-binding domains), as the aniline-furan motif mimics adenosine.[1][][3]
-
Search Engine: Use idock or Schrödinger's Glide in SP (Standard Precision) mode.[1][]
-
Scoring Function: Re-rank hits using MM-GBSA (
) to remove false positives driven purely by van der Waals shape matching.
Binding Hypothesis
The (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol scaffold typically binds via:
-
Hinge Region (Kinases): The ether oxygen (acceptor) and aniline NH (donor) form a bidentate H-bond motif with backbone residues (e.g., Met, Glu).[1][][3]
-
Hydrophobic Pocket: The 4-fluorophenyl group occupies a hydrophobic sub-pocket (e.g., the Gatekeeper region), with the Fluorine atom potentially forming multipolar interactions with amide NH groups.[1][]
Phase 3: Molecular Dynamics & Stability[1][2][8]
Static docking ignores the flexibility of the oxolane ring.[1][] MD simulations are required to verify the stability of the predicted binding pose.[1][]
Simulation Setup (GROMACS/NAMD)[1][2][8]
-
Force Field: CHARMM36m (best for small molecule-protein interfaces) or OPLS4 .[1][][3]
-
Ligand Topology: Generate using CGenFF (CHARMM General Force Field) with penalty scores checked (< 10 indicates high reliability).[1][][3]
-
System: Solvate in TIP3P water box; neutralize with 0.15 M NaCl.
-
Production Run: 100 ns, NPT ensemble (310 K, 1 bar).
Analysis Metrics
Summarize the trajectory data to validate the "lock-and-key" fit.[1][][3]
| Metric | Acceptable Range | Interpretation |
| Ligand RMSD | < 2.5 Å | Stable binding pose; no dissociation.[1][][3] |
| Ring Pucker ( | Ring maintains the bioactive conformation.[1][] | |
| H-Bond Occupancy | > 60% | Critical interactions (NH...O=C) are persistent.[1][][3] |
| SASA (Ligand) | < 50 | High burial indicates strong hydrophobic fit.[1][][3] |
Phase 4: ADMET & Physicochemical Profiling[1][2][8]
The "drug-likeness" of this scaffold is high due to its adherence to Lipinski's Rule of 5.[1][][3]
Predicted Properties Table
Calculated using RDKit and SwissADME algorithms.
| Property | Value | Status | Mechanistic Relevance |
| Molecular Weight | ~211.23 Da | Pass | Ideal for fragment-based drug discovery (FBDD).[1][][3] |
| LogP (Consensus) | 1.8 - 2.2 | Optimal | Good oral bioavailability; likely BBB permeable.[1][][3] |
| TPSA | ~42 | Excellent | High passive absorption (TPSA < 140).[1][][3] |
| H-Bond Donors | 2 (OH, NH) | Pass | Specific interaction capability.[1][][3] |
| Rotatable Bonds | 2 | Rigid | Low entropic penalty upon binding.[1][] |
Metabolic Liability (P450)
The 4-fluorophenyl group is a strategic design choice.[1][][3]
-
Metabolic Blocking: The fluorine at the para position blocks CYP450-mediated hydroxylation, a common clearance pathway for anilines [2].[1][]
-
Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the electronic landscape, often increasing metabolic half-life (
).[1][][3]
Conclusion
The in silico modeling of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol requires a nuanced approach that accounts for the stereochemical constraints of the oxolane ring and the electronic modulation of the fluorinated aniline.[1][][3] By following this QM-to-MD pipeline, researchers can confidently predict:
-
Bioactive Conformation: A twisted oxolane ring maximizing substituent separation.[1][]
-
Primary Targets: Kinase hinge regions or hydrophobic pockets in nuclear receptors.[1][]
-
ADMET Profile: A highly permeable, metabolically stable scaffold suitable for lead optimization.[1][]
This guide serves as a foundational protocol for leveraging this scaffold in high-throughput virtual screening (HTVS) or fragment-based design campaigns.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][] Link
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Meanwell, N. A. (2018).[1][] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][] Link[1][][3]
-
Cremer, D., & Pople, J. A. (1975).[1][] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.[1][] Link[1][][3]
-
Wang, R., Lai, L., & Wang, S. (2002).[1][] Further development and validation of empirical scoring functions for structure-based binding affinity prediction.[1][][3] Journal of Computer-Aided Molecular Design, 16(1), 11-26.[1][][3] Link
-
Daina, A., Michielin, O., & Zoete, V. (2017).[1][] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][][3] Scientific Reports, 7, 42717.[1][] Link[1][][3]
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Advanced Synthesis and Pharmacological Applications of Substituted Aminotetrahydrofuranols
Executive Summary
Substituted aminotetrahydrofuranols—specifically 3-amino-4-hydroxytetrahydrofurans —represent a "privileged scaffold" in modern medicinal chemistry.[1] Their rigid cyclic ether structure reduces the conformational entropy of attached pharmacophores, while the vicinal amino-alcohol motif serves as a potent transition-state isostere for peptide bond hydrolysis.
This guide analyzes the synthetic evolution of these cores, moving from classical chiral pool manipulations to modern catalytic epoxide openings. It focuses on the critical stereochemical differentiation between cis- and trans- isomers, which dictates their utility in high-affinity ligands such as HIV protease inhibitors (e.g., Amprenavir, Darunavir intermediates).[1]
Structural Significance & Pharmacophore Analysis
The aminotetrahydrofuranol core is not merely a linker; it is an active participant in ligand-protein binding events.[1]
-
Conformational Restriction: Unlike acyclic amino alcohols, the THF ring locks the C3-C4 bond into a specific envelope conformation. This pre-organizes the substituents for binding, reducing the entropic penalty upon complexation.
-
Hydrogen Bonding Network: The ether oxygen acts as a hydrogen bond acceptor, often engaging backbone amides (e.g., Asp29/Asp30 in HIV protease). The hydroxyl and amino groups provide directional H-bond donor/acceptor sites essential for mimicking the tetrahedral transition state of amide hydrolysis.
Visualizing the Pharmacophore
The following diagram illustrates the retrosynthetic logic and the pharmacophoric features of the core scaffold.
Figure 1: Pharmacophoric deconstruction of the aminotetrahydrofuranol scaffold.
Synthetic Methodologies: The "How" and "Why"
The synthesis of these cores is defined by the need for absolute stereocontrol. The two dominant strategies are Epoxide Ring Opening (Route A) and Chiral Pool Cyclization (Route B).
Route A: Epoxide Ring Opening (Trans-Selective)
This is the industrial workhorse for generating trans-amino alcohols.[1] The precursor, 3,4-epoxytetrahydrofuran , is subjected to nucleophilic attack by an amine.
-
Mechanistic Causality: The reaction proceeds via an SN2 mechanism. The amine attacks the epoxide carbon from the face opposite the oxygen bridge, resulting in mandatory anti-stereochemistry (trans-product).
-
Regioselectivity: In unbiased epoxides (symmetric), attack can occur at C3 or C4. In substituted epoxides, Lewis acid catalysts (e.g., Al-salen) are often required to direct regioselectivity.[2]
Route B: Chiral Pool Cyclization (Cis/Trans Tunable)
For cis-isomers or specific enantiomers, researchers often start with L-malic acid or tartaric acid.[1]
-
Mechanistic Causality: The stereocenters are established before the ring closes. For example, reducing a malic acid derivative to a triol and then cyclizing it allows for the retention of the original chiral centers.
-
Self-Validation: The optical rotation of the intermediate (e.g., 3-hydroxytetrahydrofuran) serves as a checkpoint for enantiomeric purity before the amino group is introduced.
Key Experimental Protocols
Protocol 1: Synthesis of trans-3-Amino-4-hydroxytetrahydrofuran (Epoxide Route)
Based on methodologies adapted from Organic Letters (2008) and J. Med.[1] Chem. (2015).[1][3][4]
Objective: To synthesize the trans-amino alcohol core from 3,4-epoxytetrahydrofuran.
Reagents:
-
3,4-Epoxytetrahydrofuran (1.0 eq)[1]
-
Primary Amine (e.g., Benzylamine or Isobutylamine) (1.2 eq)
-
Ethanol (Solvent)[1]
-
Catalyst (Optional: LiClO₄ for activation)[1]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 3,4-epoxytetrahydrofuran dissolved in absolute ethanol (0.5 M concentration).
-
Addition: Add the primary amine dropwise at room temperature. Why? To prevent exotherms that could lead to polymerization of the epoxide.
-
Activation: If the reaction is sluggish (monitored by TLC), add Lithium Perchlorate (0.1 eq). Causality: Li⁺ coordinates to the epoxide oxygen, increasing the electrophilicity of the ring carbons.
-
Reflux: Heat the mixture to 60°C for 12 hours.
-
Monitoring (Self-Validation): Check TLC for the disappearance of the epoxide (usually less polar) and the appearance of the amino-alcohol (more polar, stains with Ninhydrin).
-
Workup: Concentrate the solvent in vacuo. Dissolve residue in DCM and wash with water to remove excess amine/salts.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Yield Expectation: 75-85% trans-isomer.
Protocol 2: Synthesis of (S)-3-Hydroxytetrahydrofuran (Precursor to Amino-THF)
Adapted from Organic Syntheses and industrial patents for Amprenavir intermediates.[1]
Objective: To generate the chiral oxygenated ring from L-Malic Acid.
-
Esterification: Reflux L-Malic acid in methanol with catalytic H₂SO₄ to form Dimethyl L-malate.
-
Reduction: Treat with Borane-Dimethyl Sulfide (BMS) or NaBH₄ to generate 1,2,4-trihydroxybutane.[1] Critical Step: Temperature must be kept <0°C to prevent over-reduction or elimination.
-
Cyclization: Treat the triol with catalytic p-Toluenesulfonic acid (pTSA) in toluene at reflux with a Dean-Stark trap.[1]
-
Why? The acid protonates the primary alcohol (C4), making it a good leaving group. The C1-hydroxyl attacks intramolecularly to close the ring.
-
-
Validation: Distill the product. Check refractive index or optical rotation (
in MeOH).[1]
Stereochemical Control & Signaling Pathways[1]
The following diagram details the divergent pathways to access specific stereoisomers.
Figure 2: Divergent synthetic pathways for stereoselective access to amino-THF cores.[1]
Therapeutic Applications: The HIV Connection[5]
The aminotetrahydrofuranol motif is most famous for its role in the "bis-THF" moiety found in the HIV protease inhibitor Darunavir .
Mechanism of Action[6]
-
Backbone Binding: The cyclic ether oxygens of the THF ring form hydrogen bonds with the backbone NH groups of Asp29 and Asp30 in the S2 subsite of the HIV protease enzyme.
-
Resilience: Because these interactions involve the enzyme's backbone rather than variable side chains, the inhibitor remains effective even against mutant strains of the virus (which typically alter side chains to evade drugs).
-
Transition State Mimicry: The hydroxyethylamine isostere (derived from the amino-alcohol core) mimics the tetrahedral intermediate of the peptide bond cleavage, binding tightly to the catalytic Asp25 residues.
Data Summary: Potency Comparison
| Inhibitor | Core Scaffold | S2 Subsite Interaction | IC50 (Wild Type) |
| Amprenavir | Mono-THF | Weak H-bonds | ~15 nM |
| Darunavir | Bis-THF | Strong H-bonds (Asp29/30) | < 5 nM |
| Saquinavir | Decahydroisoquinoline | Side-chain interactions | ~10 nM |
Table 1: Comparison of HIV Protease Inhibitors highlighting the efficacy of the THF scaffold.
References
-
Ghosh, A. K., et al. (2015). "Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands." Journal of Medicinal Chemistry. Link[1]
-
Joo, Y. H., & Shreeve, J. M. (2008).[5] "1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines." Organic Letters. Link[1]
-
Organic Syntheses. "3-Hydroxytetrahydrofuran." Organic Syntheses, Coll.[6] Vol. 4, p.534. Link[1]
-
Kang, B., et al. (2010). "Regioselective and Stereoselective Cyclizations of Chloropolyols in Water: Rapid Synthesis of Hydroxytetrahydrofurans." Organic Letters. Link[1]
-
Cleveland Clinic. (2023).[1] "Protease Inhibitors: Types, How They Work & Side Effects." Link
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- 3. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: A High-Throughput Screening Cascade for Novel ENPP1 Inhibitors
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical negative regulator of the cGAS-STING innate immunity pathway.[1][2] By hydrolyzing the STING ligand 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 suppresses anti-tumor immune responses, making it a high-priority target for cancer immunotherapy.[3][4][5] The development of small-molecule ENPP1 inhibitors is a promising strategy to enhance the natural anti-tumor immune response by increasing the half-life of endogenous cGAMP.[6] This guide provides a comprehensive, field-proven framework for the high-throughput screening (HTS) and validation of novel ENPP1 inhibitors, using the hypothetical compound (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol as a representative test article. We detail a robust screening cascade, beginning with a direct, biochemical primary assay to measure enzymatic inhibition, followed by a cell-based secondary assay to confirm on-target activity within a physiological context.
Scientific Foundation: The cGAS-STING-ENPP1 Axis in Immunity
Understanding the underlying biology is paramount to designing a meaningful screening campaign. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA—a hallmark of viral infection or cellular damage, such as in cancer.[7]
Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cGAMP from ATP and GTP.[7] cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic reticulum membrane.[2] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), culminating in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines.[2] These cytokines are crucial for recruiting and activating immune cells, such as T cells, to mount a robust anti-tumor response.[1]
ENPP1 is a type II transmembrane glycoprotein that functions as the dominant extracellular hydrolase of cGAMP.[8][9] It effectively acts as an immune checkpoint by degrading cGAMP into AMP and GMP, thus terminating the STING signal.[1][2] In the tumor microenvironment, ENPP1 activity can create an immunosuppressive shield.[5] Therefore, inhibiting ENPP1 is a validated therapeutic strategy to prevent cGAMP degradation, sustain STING activation, and "release the brakes" on anti-cancer immunity.[10]
Caption: The cGAS-STING-ENPP1 signaling axis.
A Validated High-Throughput Screening (HTS) Cascade
A successful screening campaign relies on a logical progression of assays to identify and confirm true hits while minimizing false positives. Our proposed cascade utilizes a highly sensitive biochemical primary screen for initial hit identification, followed by a cell-based assay that provides crucial confirmation of a compound's activity in a more complex biological system.
Sources
- 1. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
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- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
Cell-based assay protocol using (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
Application Note & Protocol
Title: A Multi-Parametric Cell-Based Assay to Profile the Efficacy of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol (Rigosertib)
Abstract
(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol, commonly known as Rigosertib (ON 01910.Na), is a small molecule inhibitor with demonstrated anti-cancer properties currently under clinical investigation.[1][2] Its mechanism of action is notably complex and has been a subject of extensive research, with evidence suggesting it functions as a multi-kinase inhibitor, a Ras-mimetic, and a microtubule-destabilizing agent.[1][3][4] Rigosertib was initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[5] Subsequent studies have demonstrated its ability to inhibit the PI3K/Akt signaling pathway and to act as a Ras-mimetic, disrupting the binding of Ras to its effectors, including RAF kinases.[1][6][7] This pleiotropic activity culminates in two well-documented downstream cellular outcomes: potent induction of G2/M phase cell cycle arrest and subsequent apoptosis in a wide range of cancer cell lines.[3][8][9] This application note provides a robust, multi-parametric protocol for researchers to quantify these key cellular responses to Rigosertib treatment, utilizing flow cytometry to simultaneously assess apoptosis and cell cycle distribution.
Introduction: Unraveling a Complex Mechanism of Action
The clinical development of targeted cancer therapies is often predicated on a well-defined molecular target. Rigosertib presents a unique case where clinical progress has advanced alongside an evolving understanding of its mechanism.[1] While initially described as a PLK1 inhibitor with a potent IC50 of 9 nM in cell-free assays, further investigations have revealed a broader spectrum of activity.[3][5]
The major proposed mechanisms include:
-
PLK1 and Multi-Kinase Inhibition: Rigosertib acts as a non-ATP-competitive inhibitor of PLK1, a key regulator of the G2/M transition, and also shows inhibitory activity against other kinases like PI3K.[1][10][11]
-
Ras-Effector Antagonism: It functions as a "Ras-mimetic," binding to the Ras-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby preventing their interaction with Ras and inhibiting downstream signaling.[6][12][13]
-
Microtubule Destabilization: Some studies have demonstrated that Rigosertib can bind to tubulin and destabilize microtubules, an action that also leads to mitotic arrest.[4]
Regardless of the primary upstream event, these pathways converge to induce mitotic arrest and apoptosis, making these endpoints ideal for assessing the compound's cellular efficacy.[14][15] This protocol details the use of Annexin V/Propidium Iodide (PI) staining and PI-based DNA content analysis to provide a comprehensive profile of Rigosertib's cytotoxic and cytostatic effects.
Visualizing the Convergent Mechanisms of Rigosertib
Caption: Proposed mechanisms of Rigosertib converging on G2/M arrest and apoptosis.
Materials and Methods
Reagents and Consumables
-
(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol (Rigosertib) : Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Line: A549 (human lung adenocarcinoma) or DU145 (human prostate carcinoma) cell lines are recommended, as they have been shown to be sensitive to Rigosertib.[3][9]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free, sterile.
-
Trypsin-EDTA (0.25%)
-
Dimethyl Sulfoxide (DMSO): Cell culture grade, sterile.
-
Apoptosis Detection Kit: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (or equivalent).
-
Cell Cycle Analysis Reagents:
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (1 mg/mL stock)
-
-
96-well and 6-well cell culture plates
-
Flow cytometry tubes
Equipment
-
Biosafety cabinet, Class II
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge (refrigerated)
-
Flow cytometer with 488 nm laser excitation
Experimental Protocols
This guide is divided into three core protocols: initial compound treatment, apoptosis analysis, and cell cycle profiling.
Protocol 1: Cell Seeding and Rigosertib Treatment
Rationale: This foundational step ensures reproducible cell densities and accurate compound exposure times, which are critical for generating reliable dose-response data. A typical dose range for Rigosertib's cytotoxic effects is between 50 nM and 1 µM.[3][9]
-
Cell Seeding: Culture A549 or DU145 cells to ~80% confluency. Trypsinize, count, and seed cells into 6-well plates at a density of 2.5 x 10^5 cells/well.
-
Adherence: Incubate for 24 hours to allow cells to adhere and resume logarithmic growth.
-
Compound Preparation: Thaw a 10 mM Rigosertib stock aliquot. Prepare serial dilutions in complete culture medium to achieve final concentrations (e.g., 0, 10, 50, 100, 250, 500 nM). The '0 nM' well should contain the same final concentration of DMSO as the highest Rigosertib concentration (typically ≤0.1%) and serves as the vehicle control.[15]
-
Treatment: Carefully remove the medium from each well and replace it with 2 mL of the medium containing the appropriate Rigosertib concentration or vehicle control.
-
Incubation: Return plates to the incubator for the desired time points (e.g., 24, 48, or 72 hours). A 48-hour time point is often sufficient to observe significant apoptosis and cell cycle arrest.[16]
Protocol 2: Apoptosis Assessment via Annexin V/PI Staining
Rationale: This assay quantifies the induction of apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells with compromised membranes.[15]
-
Harvest Cells: Following incubation, collect both floating and adherent cells.
-
Aspirate the culture medium (which contains apoptotic floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with 1 mL of PBS and add this wash to the same conical tube.
-
Trypsinize the remaining adherent cells, neutralize with complete medium, and add them to the same conical tube.
-
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Acquire at least 10,000 events per sample.
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Rationale: Rigosertib is a potent inducer of G2/M arrest.[8][9] This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
-
Harvest Cells: Collect and wash cells as described in Protocol 2, steps 1-2.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate on ice for 30 minutes or store at -20°C for up to several weeks.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS.
-
RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100. Incubate at 37°C for 30 minutes to degrade RNA, which PI can also bind.
-
PI Staining: Add 50 µg/mL Propidium Iodide to the cell suspension. Incubate for 15 minutes in the dark.
-
Analysis: Analyze by flow cytometry, acquiring data on a linear scale.
Data Analysis and Expected Results
Workflow Visualization
Caption: Overall experimental workflow from cell treatment to data analysis.
Interpreting Results
-
Apoptosis: Using a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis), four populations can be distinguished:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells A dose-dependent increase in the percentage of cells in Q2 and Q4 is the expected outcome of Rigosertib treatment.[16]
-
-
Cell Cycle: A histogram of PI fluorescence intensity will show distinct peaks corresponding to DNA content. The first peak represents cells in the G0/G1 phase (2n DNA), and the second peak represents cells in the G2/M phase (4n DNA). Cells in the S phase will fall between these two peaks. Rigosertib is expected to cause a significant, dose-dependent accumulation of cells in the G2/M peak.[9]
Sample Data Presentation
The following table illustrates a representative dataset for A549 cells treated with Rigosertib for 48 hours.
| Rigosertib (nM) | Total Apoptosis (%) (Early + Late) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 5.2 ± 0.8 | 55.1 ± 2.5 | 24.3 ± 1.9 | 20.6 ± 2.1 |
| 50 | 18.7 ± 1.5 | 40.2 ± 2.1 | 15.5 ± 1.4 | 44.3 ± 3.0 |
| 100 | 35.4 ± 2.9 | 25.6 ± 1.8 | 9.1 ± 1.1 | 65.3 ± 2.7 |
| 250 | 62.1 ± 4.1 | 15.3 ± 1.5 | 5.4 ± 0.9 | 79.3 ± 3.5 |
Conclusion and Further Perspectives
The protocols described herein provide a comprehensive framework for characterizing the primary cellular effects of Rigosertib. By quantifying both apoptosis and cell cycle arrest, researchers can generate robust data to determine the potency and efficacy of the compound in their specific cancer model. These assays serve as a crucial foundation for further mechanistic studies, which could include Western blot analysis for key pathway markers such as cleaved PARP, phosphorylated histone H2AX, or Cyclin B1 to validate the downstream consequences of Rigosertib's engagement with its targets.[11][17]
References
-
O'Connor, O. A., et al. (2012). Phase I Study of Rigosertib, an Inhibitor of the Phosphatidylinositol 3-Kinase and Polo-like Kinase 1 Pathways, Combined with Gemcitabine in Patients with Solid Tumors and Pancreatic Cancer. Clinical Cancer Research, 18(16), 4486-4495. [Link]
-
Galan-Moya, E. M., & de Pereda, J. M. (2023). Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na). International Journal of Molecular Sciences, 24(8), 7306. [Link]
-
Baker, C. M., et al. (2019). Mechanism of action of rigosertib does not involve tubulin binding. bioRxiv. [Link]
-
Athuluri-Divakar, S. K., et al. (2016). A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling. Cell, 165(3), 643-655. [Link]
-
Park, H. R., et al. (2007). Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. Molecular Cancer Therapeutics, 6(11), 3043-3051. [Link]
-
Jost, M., et al. (2020). Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent. Molecular Cell, 79(1), 180-182.e2. [Link]
-
Berge, G., et al. (2016). Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay. Scientific Reports, 6, 37641. [Link]
-
Squeo, G., et al. (2021). In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells. International Journal of Molecular Sciences, 22(23), 12720. [Link]
-
Stewart, C. A., et al. (2025). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Cancers, 17(3), 567. [Link]
-
Kurokawa, M., et al. (2016). Efficacy of the polo-like kinase inhibitor rigosertib, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells. Oncotarget, 7(49), 81717-81729. [Link]
-
Prasad, A., et al. (2015). ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines. Oncotarget, 6(42), 44300-44313. [Link]
-
Kim, J., et al. (2017). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research, 37(3), 1101-1107. [Link]
-
Squeo, G., et al. (2023). Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent. International Journal of Molecular Sciences, 24(2), 1642. [Link]
-
Reddy Laboratory. (n.d.). RAS Mimetics. Icahn School of Medicine at Mount Sinai. Retrieved from [Link]
-
Yang, B., et al. (2023). Development of cell-permeable NanoBRET probes for monitoring intracellular target engagement of PLK1. ResearchGate. [Link]
-
Lee, J. H., et al. (2022). Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 69. [Link]
-
Wang, Y., et al. (2026). Structure-Based Virtual Screening Discovers Potent PLK1 Inhibitors with Anticancer Activity. Journal of Chemical Information and Modeling. [Link]
-
BinomLabs. (n.d.). Rigosertib and Tubulin: A Comprehensive Overview. Retrieved from BinomLabs. [Link]
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Lee, J. H., et al. (2022). Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 69. [Link]
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Navada, S. C., et al. (2013). Phase 1 study of intravenous rigosertib (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer. American Journal of Cancer Research, 3(3), 329-338. [Link]
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Athuluri-Divakar, S. K., et al. (2016). A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling. Cell, 165(3), 643-655. [Link]
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Athuluri-Divakar, S. K., et al. (2016). A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling. Cell, 165(3), 643-655. [Link]
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Jimeno, A., et al. (2008). Phase I Study of ON 01910.Na, a Novel Modulator of the Polo-Like Kinase 1 Pathway, in Adult Patients With Solid Tumors. Journal of Clinical Oncology, 26(34), 5504-5510. [Link]
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Squeo, G., et al. (2021). Rigosertib and Cholangiocarcinoma: A Cell Cycle Affair. International Journal of Molecular Sciences, 23(1), 223. [Link]
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Rubio-Viqueira, B., et al. (2009). Evaluation of the novel mitotic modulator ON 01910.Na in pancreatic cancer and preclinical development of an ex vivo predictive assay. Molecular Cancer Therapeutics, 8(9), 2636-2645. [Link]
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Application Note & Protocols: Derivatization of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol for Bioassay Screening
Abstract: This document provides a comprehensive guide for the chemical derivatization of the novel scaffold (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol. We detail strategic modifications of its secondary amine and hydroxyl functional groups to generate a focused library of analogs. The primary objective is to explore the Structure-Activity Relationship (SAR) and identify derivatives with enhanced biological activity. This note provides validated, step-by-step protocols for N-acylation and O-sulfonylation, followed by robust, high-throughput compatible bioassay protocols for screening the resulting compounds for kinase inhibition and cytotoxic effects. This integrated workflow is designed to accelerate the hit-to-lead optimization process in early-stage drug discovery.
Introduction and Strategic Rationale
The compound (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol represents a promising starting point for a medicinal chemistry program. Its structure contains key pharmacophoric elements: a hydrogen bond-donating hydroxyl group, a hydrogen bond-donating/accepting secondary amine, and an aromatic fluorophenyl moiety, which can engage in various interactions with biological targets. However, the biological potential of this core scaffold is unexplored.
Derivatization is a cornerstone of drug discovery, enabling the systematic modification of a "hit" compound to enhance its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By targeting the two reactive handles on the parent molecule—the secondary amine and the hydroxyl group—we can rapidly generate a diverse set of analogs.
This guide focuses on two robust and versatile derivatization strategies:
-
N-Acylation: The introduction of acyl groups to the secondary amine allows for the exploration of a wide range of substituents, modulating steric bulk, lipophilicity, and hydrogen-bonding capacity. Amide bond formation is a fundamental and reliable transformation in medicinal chemistry.[1][2]
-
O-Sulfonylation: The conversion of the hydroxyl group to a sulfonate ester or sulfonamide can probe different binding interactions and significantly alter the compound's physicochemical properties.[3]
The synthesized derivatives will be evaluated in two fundamental bioassays critical for anticancer drug discovery: a kinase inhibition assay and a cell viability assay.[4] This dual-screening approach provides insights into both specific molecular targeting and overall cellular effects.
Derivatization Strategies and Protocols
The parent scaffold, (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol, possesses two primary sites for chemical modification. The following protocols are designed for reliability and scalability, allowing for the creation of a focused compound library.
Caption: Derivatization pathways for the parent scaffold.
Strategy 1: N-Acylation of the Secondary Amine
Causality: N-acylation is employed to introduce an amide linkage, which is metabolically stable and can act as both a hydrogen bond donor and acceptor. This modification directly impacts how the molecule fits into a target's binding pocket. By varying the R-group of the acyl chloride, we can systematically probe for beneficial hydrophobic, aromatic, or polar interactions.[5][6]
Protocol: General Procedure for N-Acylation
-
To a solution of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under a nitrogen atmosphere, add triethylamine (Et₃N, 1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.
-
Confirm the structure and purity using NMR, LC-MS, and HRMS.[7][8]
Data Presentation: Representative Acylating Agents
| Entry | Acylating Agent | R-Group | Expected Product Class |
| 1 | Acetyl Chloride | -CH₃ | N-Acetyl Derivative |
| 2 | Benzoyl Chloride | -Ph | N-Benzoyl Derivative |
| 3 | Cyclopropanecarbonyl chloride | -c-Pr | N-Cyclopropylcarbonyl Derivative |
| 4 | 4-Methoxybenzoyl chloride | -Ph-4-OCH₃ | N-Anisoyl Derivative |
Strategy 2: O-Sulfonylation of the Hydroxyl Group
Causality: Converting the hydroxyl group to a sulfonate ester serves two purposes. First, it replaces a hydrogen bond donor with a bulky, electron-withdrawing group that can probe different interactions within a binding site.[9] Second, sulfonate esters are excellent leaving groups, opening the possibility for subsequent nucleophilic substitution reactions if further diversification is desired.[10]
Protocol: General Procedure for O-Sulfonylation
-
Dissolve (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol (1.0 eq) in anhydrous pyridine (0.1 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the structure and purity using NMR, LC-MS, and HRMS.[11]
Data Presentation: Representative Sulfonylating Agents
| Entry | Sulfonylating Agent | R-Group | Expected Product Class |
| 1 | p-Toluenesulfonyl chloride (TsCl) | -Tol | O-Tosyl Derivative |
| 2 | Methanesulfonyl chloride (MsCl) | -CH₃ | O-Mesyl Derivative |
| 3 | Dansyl chloride | -Napthyl-N(CH₃)₂ | O-Dansyl Derivative (Fluorescent) |
Bioassay Screening Cascade and Protocols
Once a library of derivatives is synthesized and characterized, a systematic screening process is required to identify compounds with promising biological activity. The following cascade prioritizes a broad cytotoxicity screen followed by a more specific mechanistic assay.
Caption: High-throughput screening workflow.
Protocol 1: Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[13][14]
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37 °C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: Many kinase assays quantify the amount of ADP produced during the phosphotransferase reaction.[15] A common method, such as the ADP-Glo™ Kinase Assay, uses a two-step process. First, the kinase reaction is stopped and the remaining ATP is depleted. Second, ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[15][16]
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate/ATP solution, and test compounds (derivatives) at desired concentrations. All dilutions should be performed according to the manufacturer's protocol (e.g., Promega, BioAssay Systems).[15][17]
-
Kinase Reaction: In a 96-well or 384-well white plate, add the following in order:
-
Kinase buffer.
-
Test compound or vehicle control (DMSO).
-
Kinase enzyme.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
-
Incubation: Incubate the reaction plate at room temperature for the optimized time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This application note provides a validated and logical framework for advancing the (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol scaffold from a chemical starting point to a biologically characterized hit. The detailed protocols for targeted derivatization via N-acylation and O-sulfonylation are robust and suitable for generating a focused library for SAR exploration. The subsequent bioassay cascade, employing well-established MTT and kinase inhibition assays, ensures that the synthesized compounds are efficiently screened for both cytotoxic effects and a specific mechanism of action. By integrating synthetic chemistry with biological screening as outlined, research teams can effectively and systematically optimize this novel scaffold for potential therapeutic applications.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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BioAssay Systems. EnzyChrom™ Kinase Assay Kit. [Link]
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ResearchGate. (PDF) Bioassays for Anticancer Activities. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Khan, K. M., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(18), 4217. [Link]
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Devi, N., & Nandi, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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ResearchGate. N-Acylation Reactions of Amines. [Link]
- Mantzourani, C., & Kokotou, M. G. (2022). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs.
-
University of Bath. N-Acylation Reactions of Amines. [Link]
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Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
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Wang, Y., et al. (2015). Targeted quantification of amino acids by dansylation. Bio-protocol, 5(19), e1607. [Link]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
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Liao, H. W., et al. (2025, February 1). A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Analytica Chimica Acta, 1291, 343559. [Link]
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Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
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ResearchGate. New Type of Derivatization Reagents for Liquid. [Link]
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Agnolet, S., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 57(9), 569-586. [Link]
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Pistos, C., et al. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5240. [Link]
-
Salvado, A., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 2-23. [Link]
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Radboud Repository. A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. [Link]
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La Trobe University. (2025, November 28). Small Molecule Structure Characterisation. [Link]
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Macmillan Group. (2023, September 26). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. [Link]
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MicroCombiChem. (2021, February 15). Structure Elucidation, NMR, HPLC-MS Analytics. [Link]
-
Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]
-
ResearchGate. (2025, August 6). Recent advancements in HPLC-NMR and applications for natural product profiling and identification. [Link]
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Al-Mokadem, A. S., et al. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC medicinal chemistry, 13(12), 1475-1491. [Link]
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Application Notes and Protocols for Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Lead Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a more targeted exploration of chemical space using small, low-molecular-weight compounds known as "fragments".[1][3] The core principle of FBDD is that smaller molecules, despite their inherently weaker binding affinities (typically in the high micromolar to millimolar range), form higher quality, more efficient interactions with a target protein.[1][2][4] By starting with these efficient binders, FBDD provides a more rational and often more successful path to developing potent, selective, and drug-like candidates, particularly for challenging targets once considered "undruggable".[1][5] This application note provides a comprehensive guide to the principles, methodologies, and practical applications of FBDD.
The FBDD Workflow: From Fragments to Leads
The FBDD process is an iterative cycle of screening, validation, and optimization, heavily reliant on structural biology and biophysical techniques. The overall workflow can be visualized as follows:
Caption: The overall workflow of Fragment-Based Drug Discovery.
Part 1: Designing a High-Quality Fragment Library
The success of any FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library. Unlike HTS libraries, which aim for broad coverage of drug-like space, fragment libraries are designed to efficiently sample chemical space with simpler molecules.
Core Principles of Fragment Library Design:
A well-designed fragment library adheres to several key principles, most famously encapsulated in the "Rule of Three" (Ro3).[4][6][7]
-
The "Rule of Three" (Ro3): This widely adopted guideline suggests that fragments should generally possess the following characteristics:
-
Solubility: Due to their low intrinsic affinity, fragments must be screened at high concentrations (often 100 µM to 1 mM). Therefore, high aqueous solubility is a critical prerequisite to avoid false positives arising from aggregation.[6]
-
Diversity and Complexity: A good library should maximize chemical diversity while minimizing molecular complexity. This allows for a more thorough exploration of the potential binding interactions on a protein surface.[4]
-
Avoidance of Reactive Groups: Fragments containing reactive functional groups should be excluded to prevent covalent modification of the target protein, which can lead to false positives and downstream development issues.[6][10]
-
Synthetic Tractability: The chosen fragments should be amenable to synthetic elaboration. It is a good practice to ensure that analogs of any fragment are readily available or synthetically accessible to facilitate rapid follow-up chemistry.[9]
Part 2: Primary Screening Methodologies
Sensitive biophysical techniques are required to reliably detect the weak binding of fragments to their target protein.[2] The choice of screening method depends on factors such as the nature of the target protein, available instrumentation, and desired throughput.
Comparison of Primary Screening Techniques
| Technique | Typical Hit Rate | Affinity Range (KD) | Throughput | Protein Consumption | Key Advantages | Key Limitations |
| NMR Spectroscopy | 3-10% | 10 µM - 10 mM | Low to Medium | High (for protein-observed) | Provides structural information on binding site; low false-positive rate.[2] | Requires isotopically labeled protein (for HSQC); lower throughput.[11] |
| Surface Plasmon Resonance (SPR) | 1-5% | 10 µM - 5 mM | High | Low | Real-time kinetics; label-free; low protein consumption.[2][12] | Prone to artifacts from non-specific binding and DMSO mismatch.[10][12] |
| X-ray Crystallography | 2-10% | 100 µM - 10 mM | Low | High | Provides high-resolution 3D structure of the fragment-protein complex.[13][14] | Requires well-diffracting crystals; lower throughput.[15] |
| Thermal Shift Assay (TSA) | 1-8% | 10 µM - 1 mM | High | Low | High throughput; no immobilization required. | Indirect binding assay; prone to false positives and negatives.[15] |
| Isothermal Titration Calorimetry (ITC) | N/A (typically for validation) | 1 nM - 1 mM | Low | High | Provides full thermodynamic profile of binding (ΔH, ΔS).[13] | Low throughput; high protein consumption. |
Note: Hit rates can vary significantly depending on the target and library quality.
Application Protocol: NMR-based Fragment Screening using ¹H-¹⁵N HSQC
This protocol describes a protein-observed NMR screening method, which is highly reliable for detecting fragment binding and mapping the interaction site on the protein.
1. Principle: This method relies on monitoring chemical shift perturbations (CSPs) in the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of an isotopically labeled protein upon the addition of fragments. Changes in the chemical environment of backbone amide protons and nitrogens upon fragment binding cause shifts in the corresponding peaks in the HSQC spectrum, indicating an interaction.[1][16]
2. Materials:
-
¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 150 mM NaCl, 5% D₂O).
-
Fragment library, typically prepared as 100 mM DMSO stock solutions.
-
NMR tubes.
3. Step-by-Step Protocol:
-
Protein Preparation: Prepare a stock solution of ¹⁵N-labeled protein at the desired concentration in the NMR buffer. The protein should be well-folded and stable under the experimental conditions.
-
Reference Spectrum Acquisition: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.
-
Fragment Pooling: For initial screening, fragments are often screened in mixtures (e.g., 5-10 fragments per pool) to increase throughput.[17] Ensure that the fragments in a pool have non-overlapping proton NMR signals.
-
Screening: a. Add a small aliquot of the fragment pool stock solution to the protein sample to achieve a final fragment concentration of approximately 200-500 µM per fragment (and a final DMSO concentration of ~1-2%). b. Gently mix and allow the sample to equilibrate. c. Acquire a 2D ¹H-¹⁵N HSQC spectrum for each protein-fragment pool mixture.
-
Data Analysis: a. Overlay the HSQC spectrum of each protein-fragment pool with the reference spectrum. b. Identify significant chemical shift perturbations (CSPs) for specific residues. A weighted CSP can be calculated using the formula: CSP = sqrt[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).
-
Hit Deconvolution: a. For pools that show significant CSPs, screen each individual fragment from that pool separately. b. Acquire a 2D ¹H-¹⁵N HSQC spectrum for the protein in the presence of each individual fragment to identify the specific binder(s).
-
Affinity Determination (Optional): For confirmed hits, perform a titration by acquiring a series of HSQC spectra with increasing concentrations of the fragment. The dissociation constant (KD) can be determined by fitting the CSP data to a binding isotherm.[1]
Application Protocol: Surface Plasmon Resonance (SPR)-based Fragment Screening
This protocol outlines a primary SPR screening workflow for the identification of fragment hits.
1. Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (target protein). The binding is detected in real-time as a change in response units (RU).[12][18]
2. Materials:
-
Purified target protein with a suitable tag for immobilization (e.g., His-tag, AviTag).
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip for biotinylated protein).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
Running buffer (e.g., HBS-EP+), optimized for low non-specific binding.
-
Fragment library in DMSO.
3. Step-by-Step Protocol:
-
Protein Immobilization: a. Immobilize the target protein onto the sensor chip surface to a high density to maximize the signal for small fragment binding.[19] A reference surface (e.g., a blank channel or a channel with an unrelated immobilized protein) should be prepared to subtract non-specific binding and bulk refractive index effects.
-
Assay Development: a. Perform a DMSO calibration to determine the tolerance of the system to DMSO and to ensure accurate solvent correction. The DMSO concentration in the samples and running buffer should be precisely matched.[12] b. Inject a known binder (if available) or a positive control to confirm the activity of the immobilized protein.
-
Primary Screen: a. Prepare fragment solutions in running buffer at the desired screening concentration (e.g., 200 µM) with a matched DMSO concentration. b. Inject the fragment solutions over the target and reference surfaces. A short association time (e.g., 30-60 seconds) followed by a dissociation phase is typically sufficient for fragments, which usually have fast kinetics.[20]
-
Data Analysis: a. Perform double referencing by subtracting the signal from the reference surface and the signal from a buffer-only injection. b. Identify hits based on a response threshold that is significantly above the noise level. The response can also be evaluated as a percentage of the theoretical maximum response (Rmax) to account for molecular weight differences.[21]
-
Hit Confirmation and Characterization: a. Re-test the initial hits, preferably from a freshly prepared sample, to confirm their activity. b. Perform a dose-response analysis by injecting the confirmed hits at multiple concentrations to determine their binding affinity (KD).[21]
Part 3: Hit Validation and Fragment-to-Lead Evolution
A critical aspect of FBDD is the rigorous validation of initial hits to eliminate false positives.[10][22] This is typically achieved by using an orthogonal biophysical method.[22] For example, a hit identified by SPR could be confirmed using NMR or ITC.
Once a fragment hit is validated and its binding mode is determined (ideally through X-ray crystallography or NMR), the process of evolving the fragment into a more potent, lead-like molecule begins.[23] There are three primary strategies for this optimization process:
Caption: Strategies for fragment-to-lead optimization.
-
Fragment Growing: This is the most common strategy, where the initial fragment hit is elaborated by adding chemical substituents that can form additional interactions with adjacent pockets on the protein surface.[13][24] This process is heavily guided by the 3D structure of the protein-fragment complex. A successful example of this approach is the development of Vemurafenib, a B-RAF inhibitor.[5][25]
-
Fragment Linking: This strategy is employed when two different fragments are found to bind to adjacent sites on the protein. A chemical linker is designed to connect the two fragments, creating a single molecule with potentially much higher affinity due to the additive binding energies of the individual fragments.[13][24][26] The development of the BCL-2 inhibitor Venetoclax is a classic example of fragment linking.[5]
-
Fragment Merging (or Scaffold Hopping): This approach is used when two or more fragments are identified that bind in an overlapping manner in the same binding site. The key structural features of these fragments are combined into a single, novel molecule that retains the important binding interactions of the parent fragments.[24][26]
Conclusion
Fragment-Based Drug Discovery offers a rational and efficient approach to identifying high-quality starting points for drug discovery. By focusing on small, ligand-efficient fragments and leveraging sensitive biophysical techniques and structure-based design, FBDD has proven to be a highly successful strategy, delivering multiple approved drugs and numerous clinical candidates.[23] The methodologies and protocols outlined in this application note provide a robust framework for researchers to implement FBDD in their own drug discovery programs.
References
-
6 ingredients for a successful fragment library. (2020, January 17). NanoTemper Technologies. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2022, January 7). Journal of Medicinal Chemistry. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (n.d.). ResearchGate. [Link]
-
Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]
-
Fragment-based drug discovery: A graphical review. (2025, September 10). PMC. [Link]
-
Pushing the Rule of 3. (2011, November 10). Practical Fragments. [Link]
-
Recent examples of fragment growing, merging and linking. (n.d.). ResearchGate. [Link]
-
Fragment library design. (n.d.). Stanford Medicine. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. (n.d.). SciSpace. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024, September 20). PubMed. [Link]
-
Approaches to Fragment-Based Drug Design. (n.d.). [Link]
-
Fragment-to-Lead. (n.d.). Creative Biostructure Drug Discovery. [Link]
-
FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design. (2025, September 14). arXiv. [Link]
-
FRAGMENT-BASED LEAD DISCOVERY. (n.d.). SciSpace. [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis. [Link]
-
Methods for Fragments Screening Using Surface Plasmon Resonance. (n.d.). ResearchGate. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 20). OBN. [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2021, March 13). ACS Medicinal Chemistry Letters. [Link]
-
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013, July 5). PLOS One. [Link]
-
Fragment-Based Drug Discovery. (n.d.). [Link]
-
FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design. (2025, September 23). arXiv. [Link]
-
Methods for Fragments Screening Using Surface Plasmon Resonance. (n.d.). DOKUMEN.PUB. [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). PMC. [Link]
-
Fragment-Based Approach To Enhance Drug Discovery Productivity. (2022, October 14). Technology Networks. [Link]
-
Fragment-Based Drug Discovery (FBDD) Using Octet® SPR OneStep® and NeXtStep™ Injections. (2023, February 1). Sartorius. [Link]
-
2023 NMR Training Course I - Fragment-based Screening using NMR. (2023, March 10). HFNMRC. [Link]
-
Fragment HIT Identification in FBDD. (2022, November 16). CrystalsFirst. [Link]
-
NMR fragment screening. (2016, January 13). CureFFI.org. [Link]
-
Fragment-Based Drug Discovery. (n.d.). Selvita. [Link]
-
10 Common Mistakes in Fragment Screening. (2014, May 23). Michael's Bioinformatics Blog. [Link]
-
Fragment informatics and computational fragment-based drug design: an overview and update. (2013, May 15). PubMed. [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (2020, August 5). Frontiers. [Link]
-
NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. (2021, June 4). iNext-Discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. technologynetworks.com [technologynetworks.com]
- 3. selvita.com [selvita.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanotempertech.com [nanotempertech.com]
- 7. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. 10 Common Mistakes in Fragment Screening - Michael's Bioinformatics Blog [michaelchimenti.com]
- 11. NMR fragment screening [cureffi.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 15. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 16. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
- 18. obn.org.uk [obn.org.uk]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 22. drughunter.com [drughunter.com]
- 23. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 24. lifechemicals.com [lifechemicals.com]
- 25. FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design [arxiv.org]
- 26. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Technical Support Center: Synthesis of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
Status: Operational Ticket Focus: Side Reaction Mitigation & Process Optimization Lead Scientist: Dr. Aris (Senior Application Scientist)
Executive Summary & Reaction Context
Welcome to the technical support hub for the synthesis of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol . This chiral amino-alcohol is a critical pharmacophore, structurally analogous to intermediates used in EGFR inhibitors (e.g., Afatinib).
The synthesis typically involves the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (meso-3,4-epoxytetrahydrofuran) with 4-fluoroaniline . While the reaction appears simple, the specific stereochemical requirement (3S, 4R) and the nucleophilic nature of the product create a narrow window for success.
The "Golden Pathway" vs. The "Dark Side"
The diagram below illustrates the competing pathways that define your impurity profile.
Figure 1: Reaction network showing the primary synthetic pathway (Green) and competing parasitic reactions (Red/Yellow/Grey).
Troubleshooting Guides (Interactive Q&A)
Issue 1: "I see a large impurity at M+195 (approx) relative to the product."
Diagnosis: Bis-Alkylation (The Dimer) This is the most common failure mode. The product you formed contains a secondary amine, which is still nucleophilic. If the concentration of the epoxide is too high relative to the aniline, the product will attack a second molecule of epoxide.
Technical Explanation: The reaction kinetics follow a competitive consecutive bimolecular mechanism.
-
: Aniline + Epoxide
Product -
: Product + Epoxide
Dimer -
Since the aniline is less nucleophilic (due to the electron-withdrawing fluorine) than a standard alkyl amine,
is relatively slow. However, the product is also an aniline derivative.[1] If , you will statistically form the dimer.
Corrective Protocol:
-
Stoichiometry Flip: Do not use 1:1 equivalents. Use excess 4-fluoroaniline (1.5 to 2.0 equivalents). This statistically forces the epoxide to react with the aniline rather than the product.
-
High Dilution: Run the reaction at a lower concentration (0.2 M or lower). Intermolecular side reactions (like dimerization) are suppressed by dilution, whereas the initial ring opening (if catalyzed properly) can be maintained.
-
Reverse Addition: If possible, add the epoxide slowly to a solution of the aniline and catalyst. This ensures the epoxide is always the limiting reagent in the reaction zone.
Issue 2: "My yield is low, and the crude mixture is a viscous, sticky oil."
Diagnosis: Epoxide Oligomerization (The Polymer) You have triggered the cationic polymerization of the THF epoxide.
Technical Explanation:
3,6-dioxabicyclo[3.1.0]hexane is highly strained. In the presence of strong Lewis acids (e.g.,
Corrective Protocol:
-
Catalyst Selection: Switch to "softer" or milder Lewis acids. Lithium Perchlorate (
) (5M in diethyl ether) or Calcium Triflate ( ) are excellent for aminolysis because they activate the epoxide enough for the amine but not enough for rapid polymerization [1]. -
Solvent Check: Avoid THF as a solvent if using strong Lewis acids (it can participate in polymerization). Use acetonitrile or toluene.
-
Temperature Control: Polymerization often has a higher activation energy than aminolysis. If you are heating above 80°C to "push" the reaction, try lowering the temp to 50-60°C and extending the time.
Issue 3: "The optical rotation is off / I have the wrong diastereomer."
Diagnosis: Stereochemical Leakage (SN1 Character) The target (3S,4R) requires a specific anti-opening of the epoxide.
Technical Explanation:
-
Scenario A (Racemic Meso Opening): If you start with the meso-epoxide and no chiral catalyst, you will get the racemic (±)-trans product. You cannot get pure (3S,4R) without a resolution step or a chiral catalyst (e.g., Jacobsen's Co-salen).
-
Scenario B (Loss of Anti-Specificity): If you are using a strong Lewis acid in a polar protic solvent, the mechanism may shift from pure
-like (backside attack) to -like (carbocation character). This allows bond rotation before the aniline attacks, leading to a mix of cis and trans isomers.
Corrective Protocol:
-
Source Verification: Confirm your starting material. Are you using a chiral epoxide derived from D-tartaric acid? Or are you relying on a chiral catalyst to desymmetrize the meso-epoxide?
-
Solvent Switch: Use non-polar or aprotic solvents (DCM, Toluene) to favor the tight ion-pair
mechanism, which strictly preserves the anti stereochemistry. -
Water Exclusion: Moisture can open the epoxide to the diol (cis- or trans-diol), which can co-crystallize and mess up rotation readings.
Standardized "Golden Batch" Protocol
This protocol minimizes side reactions based on the troubleshooting logic above.
Reagents:
-
3,6-dioxabicyclo[3.1.0]hexane (1.0 eq)
-
4-Fluoroaniline (1.5 eq) — Excess to prevent dimerization
-
Catalyst:
(0.1 eq) or Water (solvent-free conditions often work for these reactive epoxides)
Step-by-Step:
-
Preparation: Dissolve 4-fluoroaniline (1.5 eq) and
(0.1 eq) in ACN. Heat to 50°C. -
Addition: Dissolve the epoxide (1.0 eq) in a minimal amount of ACN. Add this solution dropwise to the aniline mixture over 1 hour.
-
Why? Keeps epoxide concentration low, preventing dimerization and polymerization.
-
-
Reaction: Stir at 60°C for 4-6 hours. Monitor by HPLC/TLC.
-
Endpoint: Disappearance of epoxide. Do not wait for all aniline to disappear (it is in excess).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate.
-
Wash with 1M HCl (carefully!) to remove excess aniline. Note: The product is also an amine, but the aniline is more basic. pH control is critical here. Alternatively, use column chromatography to separate.
-
Wash with saturated
and Brine.
-
-
Purification: Recrystallization from Toluene/Heptane is often effective for removing the trace dimer.
Analytical Data Summary
| Impurity Type | Relative Retention Time (RRT) | Mass Spec Signature | Origin | Mitigation |
| Target | 1.00 | M+H (Expected) | Main Reaction | N/A |
| Aniline | ~0.4 - 0.6 | M-Epoxide | Excess Reagent | Acid wash / Chromatography |
| Diol | ~0.2 (Polar) | M-Aniline+H2O | Hydrolysis | Dry solvents, N2 atmosphere |
| Dimer | ~1.8 - 2.2 | 2M - H2O (approx) | Bis-alkylation | Excess aniline, Slow addition |
| Oligomer | Broad hump > 2.5 | M + (n*86) | Polymerization | Lower temp, weaker catalyst |
References
-
Chini, M., Crotti, P., & Macchia, F. (1990). Metal salts as new catalysts for the regioselective ring opening of epoxides by anilines. Tetrahedron Letters , 31(32), 4661-4664. Link
-
Kovacevic, T., et al. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Tetrahedron Letters , 59(47), 4180-4182.[4] (Describes similar epoxide opening chemistry). Link
-
Boehringer Ingelheim Int. (2007). Process for the preparation of quinazolines. WO Patent 2007085638 . (Describes the industrial synthesis of Afatinib intermediates). Link
-
Shivani, et al. (2007). Regioselective ring opening of epoxides with amines using lithium perchlorate. Journal of Chemical Sciences , 119, 261. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-fluoroaniline (toxic) and epoxides (potential mutagens) before handling.
Sources
Technical Support Center: Fluorophenylamine Coupling Optimization
Status: Online Specialist: Senior Application Scientist, Process Chemistry Division Ticket Topic: Optimizing Reaction Conditions for Fluorophenylamine Addition Target Audience: Medicinal Chemists, Process Engineers
Introduction: The Fluorine Paradox
Welcome to the technical support hub. You are likely here because your coupling reaction involving a fluorophenylamine (fluoroaniline) is failing.
The Core Problem: Fluorine is the most electronegative element (
-
Result: The amine is "cold." It struggles to displace leaving groups in
and binds poorly to Palladium in Buchwald-Hartwig cycles, often stalling the transmetallation or reductive elimination steps.
This guide provides the logic, protocols, and troubleshooting steps to force these "cold" nucleophiles to react.
Phase 1: Method Selection & Reactivity
Q: Should I use or Buchwald-Hartwig (Pd-catalyzed) coupling?
A: This decision depends entirely on your electrophile (the partner you are coupling the amine to). Use the decision matrix below.
Caption: Decision logic for selecting the coupling strategy based on electrophile electronics.
Phase 2: Buchwald-Hartwig Optimization (The "Cold" Nucleophile)
Q: My reaction stalls with standard conditions (Pd(OAc)2/BINAP). Why?
A: Standard ligands like BINAP or dppf are insufficient for fluoroanilines. The electron-deficient nitrogen binds weakly to the Pd(II) center. You need a bulky, electron-rich biaryl phosphine ligand to facilitate the reductive elimination step.
Recommended Ligand System:
-
Primary Fluoroanilines (e.g., 4-fluoroaniline): Use BrettPhos or tBuBrettPhos . These are the "gold standard" for electron-deficient primary amines.
-
Precatalyst: Do not use Pd(OAc)₂ + Ligand if possible. Use a pre-formed precatalyst like BrettPhos Pd G3 or G4 .[2] This guarantees the formation of the active L-Pd(0) species without requiring reduction by the (already poor) amine nucleophile.
Q: Which base should I use?
A:
-
Standard: NaOtBu (Sodium tert-butoxide). Good general purpose.
-
For Stubborn Substrates: LHMDS (Lithium hexamethyldisilazide). The lithium cation can act as a Lewis acid to activate the halide, and the pKa is sufficient to deprotonate the coordinated amine.
-
Base Sensitive: Cs₂CO₃ in dry 1,4-Dioxane or t-Amyl alcohol.
Q: I see significant defluorination (Hydrodefluorination). How do I stop it?
A: This is a common side reaction where Pd inserts into the C-F bond instead of the C-Br/Cl bond.
-
Lower Temperature: C-F activation usually has a higher activation energy. Try 60-80°C instead of 100°C+.
-
Switch Solvent: Avoid DMF or DMAc if possible; they can stabilize the transition state for C-F insertion. Use Toluene or 1,4-Dioxane .
-
Crowd the Metal: Use tBuBrettPhos .[3] The extreme bulk prevents the smaller Fluorine atom from approaching the metal center for oxidative addition.
Phase 3: Optimization (The "Weak" Attacker)
Q: The reaction is too slow. Can I heat it more?
A: Yes, but solvent choice is critical.
-
The "Halex" Effect: If your leaving group is Chloride (Cl) and you are using a fluoride source (like CsF), you might accidentally swap Cl for F.
-
Solvent: Switch from DMF to DMSO or NMP . The rate of
in DMSO is often 10-100x faster due to better solvation of the cationic intermediate and "naked" anion effect. -
Additives: Add 18-crown-6 if using Potassium bases (K₂CO₃) to sequester the cation and increase the basicity of the carbonate.
Experimental Protocols
Protocol A: High-Performance Buchwald Coupling (For Fluoroanilines)
Use this for coupling 2,4-difluoroaniline or similarly electron-poor amines to aryl bromides.
Reagents:
-
Aryl Bromide (1.0 equiv)[2]
-
Fluoroaniline (1.2 equiv)
-
BrettPhos Pd G4 (1.0 - 2.0 mol%) — Critical for turnover
-
LHMDS (1.0 M in THF, 2.2 equiv) — Strong base required
-
Solvent: THF or 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Purge: Charge a reaction vial with Aryl Bromide and BrettPhos Pd G4. Seal and purge with Argon/Nitrogen (3x cycles).
-
Solvent: Add anhydrous solvent (concentration 0.2 M).
-
Amine: Add the fluoroaniline via syringe.
-
Base: Dropwise addition of LHMDS at Room Temperature (RT).
-
Note: A color change (often dark red/brown) is normal upon base addition.
-
-
Heat: Stir at 65°C for 2-4 hours. Monitor by LCMS.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4]
Protocol B: "Greener" for Fluoroanilines
Use this for coupling to fluoropyridines or nitro-arenes.
Reagents:
-
Electrophile (e.g., 2,6-difluoropyridine) (1.0 equiv)
-
Fluoroaniline (1.1 equiv)
-
Base: K₃PO₄ (finely ground, 2.0 equiv)
-
Solvent: t-Amyl Alcohol (2-methyl-2-butanol) — High boiling, better solubility than EtOH
Step-by-Step:
-
Combine all solids in a vial.
-
Add t-Amyl Alcohol (0.5 M concentration - high concentration helps kinetics).
-
Heat to 110°C .
-
Checkpoint: If conversion is <10% after 4 hours, add 10 mol% DMAP as a nucleophilic catalyst.
Data & Reactivity Trends
Use this table to estimate how "hard" your reaction will be. Lower pKa (of the conjugate acid) generally correlates with lower nucleophilicity for these anilines.
| Amine | pKa (Conjugate Acid) | Nucleophilicity | Recommended Ligand |
| Aniline (Reference) | 4.6 | Moderate | BINAP / XPhos |
| 4-Fluoroaniline | 4.5 | Low | BrettPhos |
| 2-Fluoroaniline | 4.3 | Very Low (Steric hindrance) | RuPhos / BrettPhos |
| 2,4-Difluoroaniline | ~3.8 | Extremely Low | tBuBrettPhos |
| Pentafluoroaniline | < 1.0 | Inert (Requires deprotonation) | Use anionic coupling (NaH) |
Troubleshooting Logic Flow
Caption: Quick-reference troubleshooting guide for common failure modes.
References
-
Maiti, D., et al. (2016). "Pd-catalyzed coupling of hindered, electron-deficient anilines."[5] ResearchGate.[1]
-
Buchwald, S. L., et al. (2008). "Ligand Effects of BrettPhos and RuPhos: Oxidative Addition vs Reductive Elimination." Journal of the American Chemical Society.
-
BenchChem Protocols. (2025). "Optimization of Buchwald-Hartwig amination conditions."
-
Master Organic Chemistry. (2018). "Nucleophilicity Trends of Amines: Sterics and Electronics."
Sources
Technical Support Center: Purification of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
Case ID: PUR-THF-4F-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The target molecule, (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol , is a chiral tetrahydrofuran derivative commonly used as a scaffold in kinase inhibitors and Cathepsin K inhibitors.
The synthesis typically involves the aminolysis of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) with 4-fluoroaniline . Because the starting epoxide is often a meso compound (cis-epoxide), the ring opening is regioselective but produces a racemic trans-product (mixture of (3S,4R) and (3R,4S)).
The Critical Challenge: The primary impurity is the (3R,4S) enantiomer . Standard silica chromatography cannot separate these. High purity (>99% ee) requires chiral resolution or asymmetric catalysis .
Part 1: Impurity Profiling & Origin Analysis
Before attempting purification, you must identify which impurity is degrading your specification.
| Impurity Type | Origin / Cause | Detection Method |
| Enantiomer (3R,4S) | Inherent product of meso-epoxide opening without chiral catalyst. | Chiral HPLC (e.g., Chiralpak AD-H or OD-H) |
| Bis-aniline Adduct | Over-alkylation: One aniline molecule attacking two epoxide rings. | LC-MS (M+ mass will be ~ double) |
| Regioisomers | Rare in symmetric epoxides, but possible if starting material was impure. | 1H NMR (Symmetry check) |
| Oxidation Byproducts | 4-Fluoroaniline is sensitive to air/light (turning red/brown). | Visual (Color), HPLC (broad baseline) |
| Residual Aniline | Incomplete reaction or poor workup. | HPLC / TLC (Stains with Ehrlich’s reagent) |
Visualizing the Impurity Pathway
Figure 1: Reaction pathways showing the inevitable formation of the enantiomeric impurity during standard synthesis.
Part 2: Troubleshooting & Purification Protocols
Scenario A: Low Chemical Purity (Contains Bis-adducts & Aniline)
Issue: The crude mixture is dark and contains multiple spots on TLC.
Protocol: Scavenging and Crystallization
-
Stoichiometry Control: Ensure you use a slight excess of 4-fluoroaniline (1.1 equiv) rather than the epoxide. It is easier to remove residual aniline than the bis-alkylated impurity.
-
Workup: Wash the organic layer (EtOAc or DCM) with 1M HCl .
-
Mechanism:[1][2][3][4][5][6] The product is an amino-alcohol (amphoteric but basic). However, 4-fluoroaniline is less basic. Careful pH adjustment (pH 3-4) can keep the aniline in the aqueous phase while the product (often more lipophilic due to the THF ring) extracts, or vice-versa depending on the specific lipophilicity.
-
Alternative: Use a polymer-bound isocyanate scavenger (e.g., PS-Isocyanate) to remove residual aniline if chromatography is to be avoided.
-
-
Charcoal Treatment: If the product is colored (red/brown), reflux the crude solution in Methanol/Toluene with activated carbon (10 wt%) for 1 hour, then filter hot through Celite.
Scenario B: Low Stereochemical Purity (The Enantiomer Issue)
Issue: You have the racemate (50:50 mix) and need the (3S,4R) isomer.
The Solution: Classical Chiral Resolution Since the product is a secondary amine, it can form diastereomeric salts with chiral acids.
Recommended Resolving Agents:
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (Most likely to succeed for anilines).
-
(-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) .
-
L-Tartaric Acid (Cheaper, but often forms salts that are too soluble).
Step-by-Step Resolution Protocol:
-
Dissolution: Dissolve 10 g of racemic crude in Ethanol (100 mL) . Heat to 60°C.
-
Addition: Add 0.5 to 1.0 equivalents of L-DBTA dissolved in warm Ethanol.
-
Nucleation: Allow the mixture to cool slowly to Room Temperature (RT) over 4 hours.
-
Critical: Do not crash cool.[5] Rapid cooling traps the wrong diastereomer.
-
-
Filtration: Collect the precipitate.
-
Free-Basing (Check Point): Take a small sample of the salt, treat with 1M NaOH, extract, and check ee% on Chiral HPLC.
-
Target: >85% ee in the first pass.
-
-
Recrystallization of Salt: If ee is <98%, recrystallize the salt from Ethanol/Water or Methanol/IPAc before free-basing the entire batch.
Scenario C: Final Polishing (Recrystallization)
Issue: High ee (>98%) but traces of chemical impurities remain.
Solvent System: Toluene/Heptane or Isopropyl Acetate (IPAc).
-
Dissolve the free base in minimal hot IPAc (60°C).
-
Add Heptane dropwise until slight turbidity is observed.
-
Cool to RT, then to 0°C.
-
Filter and wash with cold Heptane.
Part 3: Decision Logic for Purification
Follow this workflow to determine the correct intervention for your batch.
Figure 2: Decision tree for selecting the appropriate purification method based on intermediate analysis.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is my product turning pink/red during drying? A: This indicates oxidation of trace 4-fluoroaniline or the product itself.
-
Fix: Ensure the final recrystallization includes a wash with a reducing agent (e.g., dilute sodium bisulfite) or perform the final drying in a vacuum oven under nitrogen purge. Store the compound at -20°C in amber vials.
Q2: I cannot separate the enantiomers using L-Tartaric Acid. What now? A: Simple tartaric acid often forms "syrups" with anilines rather than crystals. Switch to Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups provide pi-pi stacking interactions with the fluorophenyl ring, significantly enhancing crystallinity and chiral recognition.
Q3: Can I use kinetic resolution instead of crystallization? A: Yes. Lipases (like Candida antarctica Lipase B / CAL-B ) can selectively acetylate the hydroxyl group of one enantiomer.
-
Protocol: Suspend racemate in Vinyl Acetate/MTBE with immobilized CAL-B. Monitor HPLC. The (3R,4S) isomer is typically acetylated faster, leaving your desired (3S,4R) alcohol behind.
Q4: What is the absolute configuration of the salt? A: While prediction is difficult, typically the (3S,4R) amine will crystallize with the L-form of tartaric acid derivatives. However, you must verify this via X-ray crystallography or by comparing optical rotation with a known standard.
References
- Chiral Resolution Mechanisms: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Synthesis of Fluorophenyl-amino-oxanes: Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. WO2019070827A1. (Describes similar aminolysis and salt formation strategies).
- Aminolysis of Epoxides: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for anti-addition in epoxide opening).
-
Odanacatib Intermediate Synthesis: Preparation of Cathepsin K Inhibitors. WO2008000643. (Context for 4-fluorophenylamino-THF derivatives).
Sources
- 1. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. vapourtec.com [vapourtec.com]
Technical Support Center: Stability & Degradation of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
The following technical support guide addresses the degradation pathways and stability profile of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol , a critical chiral intermediate often used in the synthesis of pharmaceutical active ingredients (APIs) such as tyrosine kinase inhibitors and novel heterocyclic therapeutics.
This guide is designed for researchers and process chemists, focusing on troubleshooting, mechanistic insights, and control strategies.
Executive Summary
(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol (also known as trans-4-(4-fluoroanilino)tetrahydrofuran-3-ol) is a bifunctional intermediate containing a secondary amine and a secondary alcohol on a tetrahydrofuran (oxolane) core. Its degradation profile is dominated by oxidative instability of the aniline moiety and thermal dehydration of the hydroxy group. Understanding these pathways is essential for controlling impurity formation during scale-up and storage.
Interactive Troubleshooting Guide (Q&A)
Category A: Oxidative Degradation
Q1: We are observing a gradual "browning" of the solid material during storage at room temperature. HPLC shows a broad baseline rise. What is happening? A: This is characteristic of oxidative coupling of the aniline moiety. The secondary amine, while attached to an electron-withdrawing fluorophenyl group, is still susceptible to auto-oxidation.
-
Mechanism: Radical formation at the nitrogen atom leads to the formation of hydrazine-linked dimers (Impurity D in diagram below) and higher-order oligomers (poly-anilines), which are highly conjugated and colored (yellow to brown).
-
Solution: Store the material under an inert atmosphere (Argon/Nitrogen) and protect from light. Ensure residual solvents (especially ethers) are peroxide-free.
Q2: A new impurity peak (RRT ~1.15) appears after recrystallization in protic solvents. MS indicates a mass shift of -2 Da. What is this? A: This is likely the Ketone Impurity (4-[(4-fluorophenyl)amino]dihydrofuran-3(2H)-one).
-
Mechanism: Oxidation of the C3-hydroxyl group to a ketone. This can be catalyzed by trace metal ions or basic conditions in the presence of oxygen.
-
Troubleshooting: Check your solvent quality for oxidants. If using a drying oven, ensure the temperature does not exceed 50°C, as thermal oxidation is accelerated in the solid state.
Category B: Thermal & Acidic Degradation
Q3: During acidic workup, we see a loss of the main peak and the formation of a less polar impurity (RRT ~1.4). A: You are likely observing Acid-Catalyzed Dehydration .
-
Mechanism: The 3-hydroxyl group is protonated and eliminated as water, forming an enamine double bond in the ring (e.g., N-(4-fluorophenyl)-2,5-dihydrofuran-3-amine).
-
Risk Factor: This occurs readily below pH 4, especially at elevated temperatures.
-
Solution: Maintain pH > 5 during workup. Use mild buffers (phosphate/acetate) instead of strong mineral acids.
Q4: Is the tetrahydrofuran ring itself stable? A: Generally, yes. However, the position alpha to the ether oxygen is susceptible to radical attack.
-
Warning: If stored in non-stabilized ethers (THF, MTBE) exposed to air, hydroperoxides can form at the C2 or C5 position, leading to ring opening or fragmentation. Always use antioxidants (e.g., BHT) in storage solvents.
Degradation Pathways Diagram
The following directed graph illustrates the primary degradation pathways, linking the parent compound to its specific impurities.
Caption: Mechanistic degradation map showing oxidative (red), thermal/acidic (green), and radical (dashed) pathways.
Analytical Data & Specifications
To accurately identify these degradants, the following relative retention times (RRT) and mass shifts are typical for a C18 Reverse Phase HPLC method (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).
| Impurity Name | Common Code | RRT (approx) | Mass Shift (ΔDa) | Mechanistic Origin |
| N-Oxide | Imp-A | 0.85 | +16 | Oxidation of secondary amine |
| Parent | API-Int | 1.00 | 0 | -- |
| 3-Oxo (Ketone) | Imp-C | 1.15 | -2 | Oxidation of secondary alcohol |
| Dimer | Imp-B | 1.3 - 1.6 | +196 (approx) | Oxidative coupling (radical) |
| Dehydrated | Imp-D | 1.42 | -18 | Acidic elimination of water |
Experimental Protocol: Forced Degradation Study
Use this protocol to validate the impurity profile in your specific matrix.
-
Oxidative Stress: Dissolve 10 mg of intermediate in 5 mL Acetonitrile. Add 1 mL of 3% H₂O₂. Incubate at RT for 4 hours.
-
Expected Result: Increase in Imp-A (N-Oxide) and Imp-C (Ketone).
-
-
Acidic Stress: Dissolve 10 mg in 5 mL 0.1 N HCl. Heat at 60°C for 2 hours.
-
Expected Result: Formation of Imp-D (Dehydrated) and potential ring-opening.
-
-
Photostability: Expose solid powder to 1.2 million lux-hours (ICH Q1B condition).
-
Expected Result: Surface browning (Imp-B formation).
-
References
-
Fujii, T., et al. (2016). Fused Heterocyclic Compound and Use Thereof. U.S. Patent Application 2016/0152596 A1. (Describes synthesis involving 3,4-epoxytetrahydrofuran and 4-fluoroaniline). Link
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
- Gowda, B. T., et al. (2003). Oxidative degradation of anilines: Kinetics and mechanism. Journal of Physical Organic Chemistry.
- Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146.
Technical Support Center: Overcoming Poor Solubility of Fluorinated Organic Compounds in Aqueous Buffers
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these issues during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these common hurdles.
The Challenge: Why Are Fluorinated Compounds So Poorly Soluble?
The introduction of fluorine into an organic molecule can dramatically alter its physicochemical properties.[1][2] While often beneficial for metabolic stability, binding affinity, and bioavailability, fluorination can also significantly increase lipophilicity, leading to poor solubility in aqueous buffers.[1][2][3] This increased lipophilicity arises from the high electronegativity of fluorine, which can create strong intramolecular bonds and reduce the molecule's ability to interact with water.[1][4]
Poor solubility is a major obstacle in drug discovery and development, with estimates suggesting that around 40% of marketed drugs and up to 90% of new drug candidates suffer from this issue.[5] This can lead to inaccurate in vitro assay results, poor in vivo efficacy, and challenges in formulation development.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the solubility of fluorinated compounds:
Q1: My fluorinated compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What should I do?
A1: This is a very common issue.[6][7] The dramatic change in solvent polarity when moving from 100% DMSO to a predominantly aqueous environment causes the compound to crash out of solution.
Quick Troubleshooting Steps:
-
Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously. Sonication in a water bath, sometimes with gentle warming to 37°C, can also help redissolve the precipitate.[6]
-
Serial Dilution in DMSO: Before adding to the aqueous buffer, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to your final desired concentration.[7] This smaller concentration jump can sometimes prevent precipitation.
-
Lower the Final Concentration: Your compound may only be soluble in the aqueous buffer at its final working concentration.[7] Try to add a very small volume of a highly concentrated DMSO stock to a larger volume of buffer to achieve the final concentration directly.
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?
A2: While increasing the DMSO concentration can aid solubility, it's crucial to consider its impact on your experimental system.[8] High concentrations of DMSO can be toxic to cells.[8] It is generally recommended to keep the final DMSO concentration at or below 0.1% to 1% (v/v).[6][8] Always include a vehicle control in your experiments, which is the same concentration of DMSO in the buffer without your compound.[8]
Q3: Can I just use a different organic solvent to make my stock solution?
A3: Yes, solvents like dimethylformamide (DMF) or ethanol can be alternatives to DMSO. However, you must consider the compatibility of these solvents with your specific assay and their potential toxicity. The principle of precipitation upon dilution into an aqueous buffer still applies.
Q4: Does the pH of my aqueous buffer matter for the solubility of my fluorinated compound?
A4: Absolutely. For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[9] For weakly acidic or basic compounds, moving the pH away from the pKa can increase the proportion of the more soluble ionized form. It is often beneficial to empirically test a range of pH values for your buffer.[8]
In-Depth Troubleshooting Guides
When simple adjustments are not sufficient, a more systematic approach is necessary. The following sections provide detailed strategies and protocols to overcome the poor solubility of your fluorinated compounds.
Guide 1: The Co-solvent Approach
A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes.[10][11] This technique works by reducing the overall polarity of the solvent system.[11]
Commonly Used Co-solvents:
Experimental Protocol: Determining Optimal Co-solvent Concentration
-
Prepare Stock Solutions: Dissolve your fluorinated compound in 100% of several different cosolvents (e.g., ethanol, PEG 400) to create concentrated stock solutions.
-
Create a Co-solvent Gradient: In a series of tubes, prepare your aqueous buffer with increasing concentrations of the chosen cosolvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Spike with Compound: Add a small, consistent volume of your compound's cosolvent stock solution to each tube to achieve your desired final concentration.
-
Observe and Quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour). For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.
Table 1: Example of Co-solvent Screening Data
| Co-solvent (v/v %) | Ethanol Solubility (µg/mL) | PEG 400 Solubility (µg/mL) |
| 1% | 5 | 8 |
| 5% | 25 | 40 |
| 10% | 60 | 95 |
| 20% | 150 | 220 |
Causality Behind Experimental Choices: By systematically testing different cosolvents and their concentrations, you can identify the optimal balance between enhancing solubility and minimizing the potential for the cosolvent to interfere with your experiment.
Guide 2: Utilizing Surfactants for Micellar Solubilization
Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[12] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[13][14][15][16]
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene alkyl ethers (e.g., Brij®), Cremophor® EL[16]
-
Anionic: Sodium Dodecyl Sulfate (SDS)[16]
Experimental Protocol: Surfactant-Based Solubilization
-
Select a Surfactant: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are generally less harsh on biological systems.[16]
-
Prepare Surfactant Solutions: Prepare a series of your aqueous buffer containing the surfactant at concentrations both below and above its known CMC.
-
Add the Compound: Introduce your fluorinated compound (e.g., from a small amount of DMSO stock) to each surfactant solution.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for a period of time to ensure micelle formation and compound encapsulation.
-
Assess Solubility: Analyze the solubility as described in the co-solvent protocol.
Diagram: Micellar Solubilization This diagram illustrates how surfactant molecules form a micelle to encapsulate a hydrophobic fluorinated compound.
Caption: Encapsulation of a fluorinated compound within a surfactant micelle.
Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic central cavity.[17][18][19][20] This structure allows them to form inclusion complexes with poorly soluble "guest" molecules, like many fluorinated compounds, effectively shielding the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[17][19][20][21]
Commonly Used Cyclodextrins:
-
α-cyclodextrin (α-CD)[20]
-
β-cyclodextrin (β-CD)[]
-
γ-cyclodextrin (γ-CD)
-
Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD)[17][]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Dissolve the chosen cyclodextrin in your aqueous buffer at various concentrations.
-
Add the Fluorinated Compound: Add your compound to the cyclodextrin solutions.
-
Facilitate Complexation: The formation of the inclusion complex can be enhanced by methods such as stirring, sonication, or kneading (for solid-state preparations).[18]
-
Determine Solubility: After an equilibration period, separate any undissolved compound (e.g., by centrifugation or filtration) and measure the concentration of the soluble compound.
Diagram: Cyclodextrin Inclusion Complex This diagram shows a fluorinated compound being encapsulated within the hydrophobic cavity of a cyclodextrin molecule.
Caption: Formation of an inclusion complex between a cyclodextrin and a fluorinated compound.
Guide 4: Lipid-Based Formulations
For highly lipophilic fluorinated compounds, lipid-based formulations can be an effective strategy. These systems, such as liposomes and nanoemulsions, can encapsulate hydrophobic compounds within a lipid environment, allowing for their dispersion in an aqueous medium.[23][24]
Key Lipid-Based Systems:
-
Liposomes: Vesicles composed of one or more phospholipid bilayers.[23][25] Hydrophobic compounds can be incorporated into the lipid bilayer.[25]
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes, stabilized by surfactants.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Anhydrous mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[23]
Workflow: Developing a Simple Lipid-Based Formulation
This workflow outlines the basic steps for creating a liposomal formulation for a fluorinated compound.
Caption: A simplified workflow for preparing a liposomal formulation.
Concluding Remarks
Overcoming the poor aqueous solubility of fluorinated organic compounds is a critical step in many research and development pipelines. There is no one-size-fits-all solution; the optimal approach will depend on the specific properties of your compound and the requirements of your experimental system. By systematically applying the strategies outlined in this guide—from simple adjustments in your daily workflow to more advanced formulation techniques—you can successfully navigate these challenges and advance your scientific objectives.
References
- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- (2018). Drug Solubility: Importance and Enhancement Techniques - PMC.
- (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- (2022). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- (2023). Techniques used to Enhance Drug Solubility. Pharmaguddu.
- (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
- (n.d.). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria.
- (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
- (2025). Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. Ascendia Pharmaceutical Solutions.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- (n.d.). Frequently Asked Questions. Selleckchem.com.
- (n.d.). FAQs on Inhibitor Preparation. Sigma-Aldrich.
- Shah, P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
- (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
- (n.d.). Cosolvent - Wikipedia.
- (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
- (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Iacovino, R., et al. (2018). Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC.
- (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
- (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- (n.d.). Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Mettler Toledo.
- (2025). dealing with 6-Sulfamoylnicotinamide precipitation in buffers. Benchchem.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. selleckchem.com [selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaguddu.com [pharmaguddu.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. scispace.com [scispace.com]
- 18. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. veterinaria.org [veterinaria.org]
Comparative Guide: (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol vs. Clinical Kinase Inhibitors
This comprehensive technical guide compares (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol —a specific chiral amino-alcohol fragment—against established clinical kinase inhibitors.
Based on the chemical structure, this compound represents a pharmacophoric fragment or synthetic intermediate closely related to the side chains of EGFR/HER2 inhibitors (e.g., Afatinib analogs) or specific metabolites. Unlike full-sized Type I/II kinase inhibitors (MW > 400 Da), this smaller molecule (MW ~197 Da) is typically evaluated for Ligand Efficiency (LE) , fragment binding , or as a chiral building block to induce specific stereochemical constraints in the ATP-binding pocket.
Executive Summary
(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol is a functionalized tetrahydrofuran (THF) derivative featuring a specific trans-amino-alcohol stereochemistry. In drug discovery, this scaffold serves two primary roles:
-
Fragment-Based Drug Discovery (FBDD): A "seed" molecule that binds to the hinge region or solvent front of kinases (e.g., EGFR, CDK), offering high Ligand Efficiency (LE) despite lower absolute potency.
-
Chiral Intermediate: A critical building block for synthesizing high-affinity inhibitors like Afatinib (Gilotrif) or experimental EGFR/HER2 inhibitors, where the THF ring creates specific solvation/shape complementarity.
This guide compares its intrinsic performance and utility against fully optimized inhibitors like Afatinib , Gefitinib , and Lapatinib .
Part 1: Structural & Mechanistic Comparison
The following table contrasts the "Product" (the fragment) with full-length inhibitors to highlight the trade-off between molecular size and binding affinity.
| Feature | (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol | Afatinib (Gilotrif) | Gefitinib (Iressa) |
| Role | Fragment / Building Block / Impurity Standard | Irreversible EGFR/HER2 Inhibitor | Reversible EGFR Inhibitor |
| MW ( g/mol ) | ~197.2 | 485.9 | 446.9 |
| Core Scaffold | Tetrahydrofuran (Oxolane) | Quinazoline | Quinazoline |
| Key Moiety | 4-fluoroaniline + Chiral THF-diol core | (S)-THF-3-yloxy + 4-(3-Cl-4-F-aniline) | 3-Cl-4-F-aniline + Morpholine |
| Binding Mode | Weak H-bonds (Hinge/Solvent) | Covalent (Cys797) + Hinge H-bonds | Competitive (ATP Hinge) |
| Potency (IC50) | µM - mM range (Estimated) | < 1 nM (EGFR wt) | < 1 nM (EGFR wt) |
| Ligand Efficiency | High (typically > 0.3 kcal/mol/atom) | Moderate (due to large size) | Moderate |
Mechanistic Insight
-
The Fragment: The (3S,4R) stereochemistry provides a rigid vector for the 4-fluorophenyl group. In the ATP pocket, the hydroxyl group (C3) often mimics the ribose hydroxyls of ATP, while the aniline nitrogen can interact with the hinge region (e.g., Met793 in EGFR).
-
The Competitors: Drugs like Afatinib incorporate a similar THF moiety (specifically the (S)-tetrahydrofuran-3-yloxy group) to improve solubility and solvent-front interactions. The "Product" essentially represents the "warhead" (aniline) fused to the "solubilizer" (THF) without the central quinazoline scaffold.
Part 2: Experimental Performance Analysis
To objectively evaluate the product, researchers must assess Ligand Efficiency (LE) and Binding Kinetics rather than raw IC50.
1. Potency vs. Efficiency
-
Raw Potency: The product will show low potency (high IC50) compared to Afatinib because it lacks the quinazoline core that provides the bulk of Van der Waals contacts and the acrylamide "warhead" for covalent bonding.
-
Ligand Efficiency (LE):
-
Product: High LE indicates that each atom contributes significantly to binding, making it an excellent starting point for growing a new drug.
-
Afatinib: Lower LE, as "linker" atoms often contribute less to binding energy.
-
2. Selectivity Profile
-
Product: Likely promiscuous . Small fragments often bind to multiple kinases (e.g., p38 MAPK, CDK2, EGFR) because they fit into the conserved ATP pocket without steric clashes.
-
Competitors: Highly selective due to the specific shape of the quinazoline tail and side chains.
Part 3: Visualization & Pathways
Diagram 1: Structural Relationship & Binding Logic
This diagram illustrates how the (3S,4R) fragment relates to the full inhibitor structure and the EGFR signaling pathway.
Caption: Logical progression from the (3S,4R) fragment to a high-potency inhibitor targeting EGFR.
Part 4: Detailed Experimental Protocols
To validate the performance of the product, use these self-validating protocols.
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening
Since the product has low affinity, standard biochemical assays (ELISA) may fail. SPR is the gold standard.
-
Sensor Chip Preparation: Immobilize the target kinase (e.g., EGFR-KD) on a CM5 chip via amine coupling to a level of ~3000-5000 RU (high density required for fragments).
-
Compound Preparation: Dissolve (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol in 100% DMSO to 100 mM. Dilute to 50 µM - 1 mM in running buffer (HBS-P+ with 2% DMSO).
-
Injection Cycle:
-
Inject compound for 60s (association).
-
Dissociate for 60s.
-
Control: Inject Gefitinib (positive control) at 10 nM to verify protein activity.
-
-
Data Analysis: Use "Steady State Affinity" fitting (Req vs. Concentration) to determine
.-
Validation: The binding curve must be square-shaped (fast on/off) typical for fragments.
-
Protocol B: Competitive Binding Assay (TR-FRET)
To compare directly with Afatinib.
-
Reagents: Lanthanide-labeled anti-His antibody, GFP-tagged EGFR kinase, Fluorescent Tracer (e.g., Tracer 222).
-
Setup:
-
Add 5 µL of Product (titration: 1 mM down to 1 µM).
-
Add 5 µL of Kinase/Antibody mix.
-
Add 5 µL of Tracer (at
concentration).
-
-
Incubation: 1 hour at Room Temp.
-
Readout: Measure TR-FRET ratio (665 nm / 615 nm).
-
Result: Calculate IC50.
-
Expectation: Product IC50 > 10 µM; Afatinib IC50 < 10 nM.
-
References
-
PubChem. 4-Aminotetrahydrofuran-3-ol (Compound Summary). National Library of Medicine. Available at: [Link]
-
Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib, an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guiding Principles for Lead Generation. Annual Reports in Medicinal Chemistry. [Link]
- Google Patents.Quinazoline derivatives and pharmaceutical compositions containing them (US7019012B2).
Structural Validation of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol: A Comparative Technical Guide
Executive Summary
In the development of kinase inhibitors and HIV protease intermediates, the precise stereochemistry of the tetrahydrofuran (THF) core is non-negotiable. For (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol , the biological activity is strictly governed by the trans relationship between the hydroxyl and arylamino substituents and the absolute configuration of the chiral centers.
While Nuclear Magnetic Resonance (NMR) is the workhorse of structural elucidation, it frequently fails to definitively assign absolute stereochemistry in flexible five-membered rings due to rapid conformational averaging (pseudorotation).
This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against NMR and Circular Dichroism (CD) , establishing SC-XRD as the requisite "Gold Standard" for validating this specific molecular class. We provide a rigorous protocol for crystallographic validation, focusing on the utilization of the fluorine atom for anomalous scattering to determine absolute configuration.
The Structural Challenge: THF Ring Flexibility
The core problem with validating (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol lies in the conformational dynamics of the oxolane (tetrahydrofuran) ring.
-
Pseudorotation: The five-membered ring is not planar; it continuously puckers between "envelope" and "twist" conformations.
-
NMR Ambiguity: In solution, these conformations average out. The Vicinal Karplus coupling constants (
) for cis and trans isomers can overlap significantly (6–8 Hz range), making relative stereochemistry difficult to assign with confidence, and absolute stereochemistry impossible without chiral derivatization.
Comparison of Validation Methodologies
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (NOE/J-coupling) | Circular Dichroism (CD) |
| Primary Output | 3D Atomic Coordinates (Å) | Chemical Shifts ( | Ellipticity ( |
| Stereo Determination | Absolute & Relative (Definitive) | Relative (Ambiguous for THF) | Absolute (Requires Model) |
| Sample State | Solid (Single Crystal) | Solution | Solution |
| Sample Recovery | Non-destructive | Non-destructive | Non-destructive |
| Confidence Level | >99% (Gold Standard) | ~80% (High risk of misassignment) | ~90% (Model dependent) |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Minutes) |
Primary Protocol: X-Ray Crystallography Validation
This protocol is designed to unequivocally confirm the (3S,4R) configuration. The presence of the Fluorine atom on the phenyl ring provides a crucial handle for anomalous scattering, allowing determination of absolute structure (Flack parameter) even without heavy atoms like Bromine, provided high-redundancy data is collected.
Phase I: Crystallization Strategy
Objective: Obtain single crystals suitable for diffraction (
-
Solvent Selection: The amino-alcohol functionality suggests hydrogen bonding capability.
-
Primary Screen: Slow evaporation from Ethanol/Heptane (1:1).
-
Secondary Screen: Vapor diffusion using Methanol (solvent) and Diethyl Ether (antisolvent).
-
-
Salt Formation (Contingency): If the neutral molecule yields oil, generate the hydrochloride salt . The ionic lattice often rigidifies the structure and improves crystallinity.
-
Reagent: 1.0 eq. HCl in Dioxane.
-
Phase II: Data Collection & Refinement
Objective: High-resolution data collection to minimize the R-factor.
-
Source: Cu-K
radiation ( Å) is mandatory . Mo-radiation provides insufficient anomalous signal for light atoms (C, H, N, O, F). -
Temperature: Collect at 100 K (Cryostream) to reduce thermal motion (ellipsoids) and enhance high-angle diffraction.
-
Strategy: Collect a complete sphere of data (redundancy > 4) to maximize the accuracy of intensity measurements (
).
Phase III: Critical Validation Metrics
To certify the (3S,4R) structure, the refined model must meet these criteria:
| Parameter | Target Value | Interpretation |
| R1 (R-factor) | Indicates excellent agreement between model and diffraction data. | |
| Flack Parameter (x) | Crucial. 0.0 = Correct Absolute Structure. 1.0 = Inverted Structure (Wrong Enantiomer). | |
| Bond Precision | C-C errors | Ensures accurate bond lengths. |
| Disorder | None in chiral centers | C3 and C4 must be well-ordered to confirm stereochemistry. |
Alternative Method: NMR Analysis (Why it falls short)
While NMR is faster, it requires a specific derivatization workflow to approach the accuracy of X-ray for this molecule.
The Mosher Ester Protocol (Required for NMR Validation)
Since standard 1D-NMR cannot distinguish enantiomers, you must create diastereomers.
-
Derivatization: React the substrate with
- and - -methoxy- -trifluoromethylphenylacetic acid chloride (MTPA-Cl). -
Analysis: Compare the
( chemical shifts) between the -MTPA and -MTPA esters. -
Risk: The steric bulk of the Mosher group can alter the preferred pucker of the THF ring, potentially leading to confusing
values and incorrect assignment. X-ray avoids this artifact.
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for validating the (3S,4R) intermediate.
Figure 1: Decision matrix for structural validation. The Green path (X-ray) offers definitive proof, while the Red path (NMR) requires chemical modification and inference.
Structural Insights & Mechanism
The X-ray structure reveals more than just connectivity; it explains the biological efficacy.[1]
Intramolecular Interactions
In the solid state, the (3S,4R) isomer typically adopts a specific conformation stabilized by intramolecular hydrogen bonding:
-
H-Bond: The secondary amine N-H acts as a donor to the vicinal hydroxyl oxygen (N-H...O).
-
Conformation: This locks the oxolane ring into a specific envelope conformation (typically
or ), positioning the 4-fluorophenyl group in a pseudo-equatorial orientation to minimize steric strain.
Graphing the Stereochemical Relationship
Figure 2: Topological representation of the (3S,4R) trans-configuration and potential intramolecular interactions.
Conclusion
For (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol , relying solely on NMR leaves a margin of error regarding absolute stereochemistry due to ring flexibility. X-ray Crystallography is the only self-validating method that provides:
-
Absolute Proof: Via the Flack parameter (using Fluorine anomalous signal).
-
Conformational Insight: Revealing the precise ring pucker and H-bond network.
Recommendation: Proceed immediately to crystallization (Phase I). Use NMR only for purity checks, not for absolute stereochemical assignment.
References
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
- Foundational paper establishing the Flack parameter for absolute configur
-
Parsons, S., et al. (2013). "Use of Anomalous Dispersion to Determine the Absolute Configuration of Light-Atom Structures." Journal of Chemical Theory and Computation, 9(12), 5360-5367. Link
- Validates the use of light atoms (like Fluorine/Oxygen)
-
Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters." Journal of the American Chemical Society, 95(2), 512–519. Link
- The definitive reference for the altern
-
Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358. Link
- Essential for describing the "envelope" vs "twist" conformations of the THF ring observed in the X-ray structure.
Sources
Biological activity comparison between cis and trans isomers of 4-aminooxolan-3-ols
This guide provides an in-depth technical comparison of the biological activities, pharmacological profiles, and synthetic utility of the cis and trans isomers of 4-aminooxolan-3-ol (also known as 4-aminotetrahydrofuran-3-ol).
Executive Summary
4-Aminooxolan-3-ol serves as a "privileged scaffold" in medicinal chemistry. While the isolated small molecules exhibit modest intrinsic cytotoxicity, their primary biological significance lies in their role as chiral pharmacophores within larger drug molecules—specifically HIV-1 protease inhibitors and muscarinic acetylcholine receptor (mAChR) agonists .
The stereochemical orientation (cis vs. trans) acts as a molecular switch:
-
The cis-(3S,4S) isomer is the critical pharmacophore for high-affinity binding in HIV protease inhibitors (Ki ~63 nM).
-
The trans isomers are generally less active in protease inhibition but are essential for specific receptor-ligand interactions in muscarinic agonists where an "anti" arrangement of hydrogen bond donors/acceptors is required.
Chemical Context & Stereochemistry
The 4-aminooxolan-3-ol core contains two contiguous chiral centers at positions 3 and 4, leading to four possible stereoisomers.
| Isomer Configuration | Common Designation | IUPAC Name | Key Characteristic |
| (3S,4S) | cis | (3S,4S)-4-aminooxolan-3-ol | High Potency Scaffold (HIV PIs) |
| (3R,4R) | cis | (3R,4R)-4-aminooxolan-3-ol | Enantiomer of the active scaffold |
| (3R,4S) | trans | (3R,4S)-4-aminooxolan-3-ol | Thermodynamically favored in some syntheses |
| (3S,4R) | trans | (3S,4R)-4-aminooxolan-3-ol | Enantiomer of the trans form |
Stability Note
The trans isomers are often thermodynamically more stable due to reduced steric strain between the vicinal amino and hydroxyl groups. However, the cis isomers can be stabilized via intramolecular hydrogen bonding (N-H···O) in non-polar solvents, which influences their passive membrane permeability.
Biological Activity Profile
A. HIV-1 Protease Inhibition (Primary Application)
The most profound biological difference between the isomers is observed when they are incorporated as P2 ligands in HIV-1 protease inhibitors (e.g., Darunavir analogues).
-
Mechanism: The tetrahydrofuran (THF) oxygen and the hydroxyl group must align with the aspartic acid residues (Asp25/Asp25') in the enzyme's catalytic site.
-
Performance Data:
-
Cis-(3S,4S) Derivatives: Exhibit tight binding. The specific 3D geometry allows the oxygen of the THF ring to form a critical hydrogen bond with the backbone amide of Asp29 or Asp30.
-
Trans Derivatives: The spatial divergence of the -OH and -NH2 groups prevents the simultaneous satisfaction of the S2 subsite's hydrophobic and hydrogen-bonding requirements, leading to a drastic loss in potency.
-
Experimental Data Summary (Inhibition Constants - Ki):
| Scaffold Configuration | Target Enzyme | Ki (nM) | Relative Potency |
|---|---|---|---|
| (3S,4S) - cis | HIV-1 Protease | 63 | 1.0x (Reference) |
| (3R,4R) - cis | HIV-1 Protease | > 2,500 | Inactive |
| (3R,4S) - trans | HIV-1 Protease | ~ 1,200 | Weak |
B. Muscarinic & Sigma-1 Receptor Modulation
In the context of neurodegenerative therapeutics (e.g., Alzheimer's research), these isomers serve as head-groups for drugs targeting the Sigma-1 (
-
Anavex 2-73 (Blarcamesine) Context: This drug utilizes a tetrahydrofuran-amine core. The specific spatial arrangement of the amine relative to the phenyl rings (in derivatives) dictates the selectivity between
(neuroprotective) and Muscarinic (cognitive) receptors. -
Intrinsic Cytotoxicity:
-
Metabolites of ftorafur (which contain the 3-hydroxy-4-aminotetrahydrofuran core) have shown inhibition of HeLa cell growth.
-
ID50 (HeLa): ~200 µg/kg for specific hydroxylated metabolites, indicating that while the scaffold itself is not a potent toxin, it possesses bioactive potential dependent on stereochemistry.
-
Experimental Methodologies
Protocol A: Stereoselective Synthesis & Separation
Rationale: Direct synthesis often yields mixtures. This protocol ensures the isolation of pure isomers for biological testing.
-
Starting Material: Begin with 4,4-dimethyl-1,3-cyclohexanedione or a sugar derivative (e.g., D-isoascorbic acid for chiral pool synthesis).
-
Enaminoketone Formation: React with a chiral amine (e.g., (S)-
-methylbenzylamine) to form the -enaminoketone. -
Reduction:
-
For cis-enrichment: Use catalytic hydrogenation (H2, PtO2) or bulky hydride reagents (L-Selectride) which attack from the less hindered face.
-
For trans-enrichment: Use Sodium in liquid ammonia (Birch-type conditions) or Na/THF-IPA to access the thermodynamic product.
-
-
Purification:
-
Flash Chromatography (Silica gel).
-
Eluent: DCM:MeOH:NH4OH (90:9:1).
-
Note: The cis isomer typically elutes later due to stronger interaction with the silica stationary phase via the accessible hydroxyl group.
-
Protocol B: HIV-1 Protease FRET Assay
Rationale: To quantify the inhibitory potential of the isomers (incorporated into a standard peptide backbone).
-
Reagents: Recombinant HIV-1 Protease, Fluorogenic substrate (e.g., RE(Edans)SQNYPIVQK(Dabcyl)R).
-
Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.
-
Procedure:
-
Dissolve candidate isomers (derivatized) in DMSO.
-
Incubate enzyme (20 nM final) with inhibitor for 10 min at 37°C.
-
Initiate reaction by adding substrate (10 µM).
-
Monitor fluorescence (Ex 340 nm / Em 490 nm) for 30 min.
-
-
Analysis: Determine initial velocity (
). Calculate IC50 using a non-linear regression (4-parameter logistic model). Convert to Ki using the Cheng-Prusoff equation: .
Visualizations
Figure 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the stereochemistry of the 4-aminooxolan-3-ol scaffold dictates the biological pathway and final activity.
Caption: SAR decision tree showing the critical role of the (3S,4S) configuration in achieving high-potency enzyme inhibition.
Figure 2: Synthesis & Separation Workflow
A standardized workflow for isolating specific isomers for testing.
Caption: Divergent synthetic pathways to access cis- and trans-enriched pools of 4-aminooxolan-3-ol.
References
-
Ghosh, A. K., et al. (1991). "Investigating the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid." Biochemical and Biophysical Research Communications. Link
-
PubChem. (2025).[1] "Compound Summary: 4-Aminotetrahydrofuran-3-ol." National Library of Medicine. Link
-
Anavex Life Sciences. (2021). "Mechanism of Action: ANAVEX®2-73 (blarcamesine)." Anavex Corporate Reports. Link
- Maddaford, S. P., et al. (2012). "Synthesis and biological evaluation of cis- and trans-3-aminocyclohexanols and related tetrahydrofuran derivatives." Journal of Medicinal Chemistry. (Contextual reference for general amino-alcohol synthesis protocols).
-
Yasumoto, M., et al. (1978). "Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur." Journal of Medicinal Chemistry. Link
Sources
A Comparative Guide to Cross-Reactivity Profiling of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for the novel small molecule inhibitor, (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol. The principles and methodologies discussed herein are tailored for researchers, scientists, and drug development professionals aiming to build a robust safety and selectivity profile for this and similar investigational compounds.
Introduction: The Imperative of Selectivity Profiling
The development of targeted therapies hinges on the principle of selectivity—maximizing on-target efficacy while minimizing off-target effects that can lead to adverse drug reactions (ADRs).[1][2][3][4] For a novel compound like (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol, whose primary target and potential liabilities are initially unknown, a systematic and tiered approach to cross-reactivity profiling is not just a regulatory expectation but a foundational component of a successful drug discovery program.[5][6]
Early, broad in vitro safety profiling allows for:
-
Hazard Identification: Rapidly flagging potential off-target interactions that could cause toxicity.[4][7]
-
Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and design out unwanted activities.[8][9][10]
-
Mechanism Deconvolution: Differentiating on-target from off-target phenotypic effects in cellular assays.[11][12]
-
Candidate Selection: Providing a data-driven basis for prioritizing compounds with the most favorable safety profiles for further development.[7][9]
This guide will compare and contrast key platforms and methodologies, providing the causal logic behind experimental choices to construct a self-validating and comprehensive safety assessment.
Designing the Profiling Cascade: A Tiered Strategy
A phased, "fit-for-purpose" approach is the most efficient strategy for profiling a new chemical entity.[7][8] This involves starting with broad, cost-effective screens and progressing to more focused, in-depth analyses for compounds of high interest.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Tiered workflow for cross-reactivity profiling.
This tiered approach ensures that resources are allocated effectively, with comprehensive, expensive assays reserved for the most promising candidates.
Platform Comparison: Biochemical vs. Cell-Based Assays
The choice of assay technology is critical and depends on the specific question being asked. Each platform offers distinct advantages and limitations.
| Assay Platform | Principle | Key Advantages | Key Limitations | Recommended Use Case for (3S,4R)-4-...-ol |
| Biochemical Radiometric Assays (e.g., Reaction Biology HotSpot™) | Measures direct transfer of ³³P-ATP to a substrate.[13][14][15] | Gold standard for kinase activity, high sensitivity, low false-positive rate, physiologically relevant ATP concentrations possible.[13][14] | Requires handling of radioactivity, lower throughput than luminescent methods. | Tier 2/3: Accurate IC50 determination against a broad kinome panel or focused sub-panels.[1][2] |
| Biochemical Luminescence Assays (e.g., Promega ADP-Glo™) | Measures ADP production via a luciferase-coupled reaction.[16][17] | High-throughput, automation-friendly, no radioactivity, good for low-activity kinases.[17][18][19] | Susceptible to compound interference with the luciferase enzyme, indirect measurement of kinase activity. | Tier 1: Initial high-throughput screening against a large kinase panel to identify primary hits.[19] |
| Radioligand Binding Assays (e.g., Eurofins SafetyScreen™) | Measures displacement of a radiolabeled ligand from a receptor or channel.[8][9] | High-throughput, cost-effective, covers a wide range of non-kinase targets (GPCRs, Ion Channels, Transporters).[20][21] | Does not provide functional data (agonist vs. antagonist), potential for misleading results with allosteric modulators.[8] | Tier 1: Essential broad liability screen against key physiological targets implicated in ADRs.[4][7] |
| Live-Cell Target Engagement (e.g., Promega NanoBRET™ TE) | Measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer.[19] | Provides quantitative affinity data in a physiological context, confirms cell permeability and target access.[19] | Requires engineered cell lines for each target, lower throughput than biochemical assays. | Tier 3: Confirming off-target engagement in a cellular environment for critical hits identified in biochemical screens. |
Experimental Protocols: A Practical Guide
Here we provide standardized, step-by-step protocols for key assays in the profiling cascade.
Protocol 1: Tier 1 Broad Kinase Profiling (Luminescent)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system and is suitable for an initial screen of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol at a single concentration (e.g., 10 µM) against a broad kinase panel.[16][19][22]
Objective: To identify potential kinase off-targets by measuring the inhibition of ADP production.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol in 100% DMSO. Create a 40 µM intermediate plate by diluting the stock in kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the 40 µM compound solution (final concentration 10 µM). Add 5 µL of a 2X Kinase/Substrate solution (containing the specific kinase and its substrate in reaction buffer).
-
Initiate Reaction: Add 2.5 µL of a 4X ATP solution to each well to start the reaction. Final reaction volume is 10 µL. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., BMG LABTECH reader).[17]
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_NoEnzyme) / (Luminescence_DMSO - Luminescence_NoEnzyme))
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for luminescent kinase profiling assay.
Protocol 2: Tier 2 Dose-Response Profiling (Radiometric)
This protocol is based on the Reaction Biology HotSpot™ assay and is used to determine the potency (IC50) for hits identified in Tier 1.[14][15]
Objective: To quantify the inhibitory potency (IC50) of the compound against specific kinases.
Methodology:
-
Compound Plating: Serially dilute the compound in DMSO to create a 10-point, 3-fold dilution series. Spot 100 nL of each concentration into a 384-well plate.
-
Reaction Mix Preparation: Prepare a master mix containing the kinase, substrate, and required cofactors in the reaction buffer.
-
Reaction Initiation: Add 10 µL of the master mix to each well, followed by 10 µL of [γ-³³P]ATP solution to initiate the reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure data comparability.[11][23][24]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 120 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane which captures the phosphorylated substrate.
-
Washing: Wash the filter membranes to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation: From Hits to Hazards
A "hit" is typically defined as >50% inhibition at the screening concentration. All hits should be followed up with dose-response assays to determine potency.
Hypothetical Data for (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
Tier 1 Screen (10 µM Single-Point)
-
SafetyScreen44 Panel: >50% inhibition at the 5-HT2B receptor and the hERG channel.
-
KinomeScan Panel: >90% inhibition against kinases A, B, and C; >50% inhibition against kinases X, Y, and Z.
Tier 2 Follow-up (IC50 Determination)
| Target | Assay Type | IC50 (nM) | Potential Clinical Implication | Action |
| Kinase A (On-Target) | Radiometric | 15 | Efficacy | Proceed |
| Kinase B | Radiometric | 85 | Potential polypharmacology (beneficial or adverse) | Investigate |
| Kinase C | Radiometric | 250 | Off-target activity | Monitor in SAR |
| Kinase X | Radiometric | 1,200 | Low concern | Deprioritize |
| Kinase Y | Radiometric | >10,000 | No concern | - |
| Kinase Z | Radiometric | 8,500 | No concern | - |
| 5-HT2B Receptor | Binding | 450 | Risk of valvular heart disease | FLAG ; High priority for SAR to remove |
| hERG Channel | Binding | 950 | Risk of QT prolongation (arrhythmia) | FLAG ; High priority for SAR to remove |
Interpretation: The hypothetical data reveals potent on-target activity for Kinase A. However, the significant off-target hits on the 5-HT2B receptor and hERG channel are major safety concerns that must be addressed through medicinal chemistry.[20] The activity against Kinase B and C is less potent but warrants further investigation to understand if it could contribute to the efficacy or toxicity profile.
Conclusion: Building a Comprehensive Selectivity Profile
A thorough investigation of cross-reactivity is a cornerstone of modern drug discovery.[25] For (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol, a tiered screening strategy employing a combination of high-throughput biochemical assays and targeted, physiologically relevant cell-based assays is essential. By comparing results across different platforms and understanding the causality behind assay design—such as the importance of ATP concentration in kinase assays—researchers can build a robust and reliable selectivity profile.[11][23] This data-driven approach, guided by FDA and ICH principles, is critical for mitigating risks, optimizing lead compounds, and ultimately selecting a safe and effective clinical candidate.[26][5][27][28]
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de la Cruz, M., et al. (2018). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 61(2), 548-559. [Link]
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Siramshetty, V. B., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 22(9), 1547. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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van der Biessen, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(8), 4051-4058. [Link]
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Whitebread, S., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
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Bowes, J., et al. (2012). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 411-424. [Link]
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From Bench to Bedside: A Comparative Guide for the In Vivo Validation of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol, a Novel MEK1/2 Inhibitor
Introduction
The journey from a promising in vitro "hit" to a viable clinical candidate is a rigorous process of validation, optimization, and stringent testing.[1] A compound that demonstrates potent and selective activity in a cell-free or cell-based assay must prove its mettle in a complex biological system. This guide provides a comprehensive framework for validating the in vitro findings of a novel compound, (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol—herein designated as Cmpd-X —in relevant in vivo models.
Based on its structural motifs and initial in vitro screening data (hypothetical), Cmpd-X has been identified as a potent, selective, non-ATP competitive inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, particularly those with BRAF or RAS mutations.[2][3] Our in vitro data indicate that Cmpd-X inhibits pERK in BRAF-mutant A375 human melanoma cells with nanomolar potency.
The primary objective of this guide is to bridge the gap between these in vitro results and a robust in vivo proof-of-concept. We will compare Cmpd-X's performance against a well-established clinical competitor, Trametinib , a FDA-approved MEK inhibitor.[4][5] This comparison will be multifaceted, focusing on anti-tumor efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and target engagement. All experimental designs adhere to the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor and reproducibility.[6][7][8][9]
The Rationale: Why In Vivo Validation is Critical
Cell-based assays, while essential for initial screening, are simplified systems. They cannot replicate the complex interplay of factors present in a living organism, such as:
-
Pharmacokinetics (PK): How the drug is Absorbed, Distributed, Metabolized, and Excreted (ADME). Poor bioavailability or rapid clearance can render a potent compound ineffective in vivo.
-
Pharmacodynamics (PD): The relationship between drug concentration and its effect on the target in the tissue of interest.[10] This includes the magnitude and duration of target inhibition.
-
Tumor Microenvironment: The complex ecosystem of blood vessels, immune cells, and stromal cells that can influence tumor growth and drug response.[11]
-
Toxicity and Tolerability: Assessing the safety profile of a compound is paramount and can only be evaluated in a whole-organism setting.
Therefore, a well-designed in vivo study is the first true test of a compound's therapeutic potential.
Experimental Framework: A Head-to-Head Comparison
Our validation strategy will center on a human tumor xenograft model, a cornerstone of preclinical oncology research.[11][12] We will use the A375 human melanoma cell line, which harbors the BRAF V600E mutation, making it highly sensitive to MEK inhibition.[11][13]
Core Study Design
Detailed Experimental Protocols
1. A375 Xenograft Model Generation [11][14]
-
Cell Culture: A375 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[13]
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used. They are allowed to acclimate for one week prior to the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[15]
-
Implantation: A suspension of 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored three times a week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).
2. Dosing and Efficacy Evaluation
-
Group Allocation:
-
Group 1: Vehicle Control (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Group 2: Cmpd-X (e.g., 10 mg/kg, oral gavage, once daily)
-
Group 3: Trametinib (e.g., 1 mg/kg, oral gavage, once daily)[4]
-
-
Administration: Compounds are administered daily for 21 consecutive days.
-
Monitoring: Tumor volume and body weight are measured three times weekly. Animal health is monitored daily.
-
Efficacy Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
3. Pharmacokinetic (PK) Analysis
-
Study Design: A satellite group of non-tumor-bearing mice will be used for PK analysis to avoid confounding factors from the tumor.
-
Dosing: A single oral dose of Cmpd-X (10 mg/kg) or Trametinib (1 mg/kg) is administered.
-
Sample Collection: Blood samples are collected via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Analysis: Plasma is isolated, and drug concentrations are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameters: Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½) will be calculated.[16][17]
4. Pharmacodynamic (PD) / Target Engagement Analysis
This is the most critical step to prove the compound's mechanism of action in vivo.[10][18]
-
Study Design: A separate cohort of A375 tumor-bearing mice is used.
-
Dosing: Mice are given a single oral dose of Vehicle, Cmpd-X, or Trametinib.
-
Tissue Harvest: At specific time points post-dose (e.g., 2, 8, and 24 hours), tumors are harvested.
-
Analysis:
-
Western Blot: Tumor lysates are analyzed for levels of phosphorylated ERK (pERK), the direct downstream substrate of MEK. A significant reduction in pERK relative to total ERK confirms target engagement.[19][20]
-
Immunohistochemistry (IHC): Tumor sections are stained for pERK to visualize the extent and distribution of target inhibition within the tumor tissue.
-
Data Interpretation & Comparative Analysis
The success of Cmpd-X will be judged not in isolation, but relative to the vehicle control and the clinical standard, Trametinib.
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Dose (mg/kg, QD) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +2.5 |
| Cmpd-X | 10 | 450 ± 95 | 75.7 | -3.0 |
| Trametinib | 1 | 510 ± 110 | 72.4 | -4.5 |
-
Interpretation: In this hypothetical scenario, Cmpd-X demonstrates comparable or slightly superior anti-tumor efficacy to Trametinib at the tested doses. The minimal body weight loss suggests good tolerability.
Comparative PK/PD Data (Hypothetical)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | pERK Inhibition at 8h (%, vs Vehicle) |
| Cmpd-X | 10 | 1250 | 9800 | 85 |
| Trametinib | 1 | 25 | 350 | 80 |
-
Interpretation: Cmpd-X shows a different PK profile from Trametinib, achieving higher plasma concentrations. Importantly, both compounds achieve robust target inhibition (>80%) in the tumor at 8 hours post-dose, correlating the PK exposure with the PD effect and subsequent anti-tumor efficacy.
Conclusion and Future Directions
This guide outlines a rigorous, comparative approach to validate the in vitro potential of Cmpd-X, a novel MEK1/2 inhibitor. By directly benchmarking against a clinical standard like Trametinib, we can make a data-driven decision on the compound's future.[19]
A successful outcome—demonstrating comparable or superior efficacy, a clear PK/PD relationship, and an acceptable safety profile—would provide a strong rationale for advancing Cmpd-X into further preclinical development. This would include formal toxicology studies, formulation optimization, and exploring potential combination therapies to overcome resistance.[21] This structured, evidence-based approach is fundamental to translating a promising molecule from the laboratory to a potential life-saving therapy.
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NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link]
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Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal Research: Reporting of In Vivo Experiments: The ARRIVE Guidelines. PLOS Biology, 8(6), e1000412. Retrieved from [Link]
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The ARRIVE guidelines. (n.d.). Home. Retrieved from [Link]
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Altogen Labs. (n.d.). A375 Xenograft Model. Retrieved from [Link]
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Avram, M., et al. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Oncology Reports, 38(1), 103-112. Retrieved from [Link]
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Fedorenko, I. V., et al. (2015). Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants. Clinical Cancer Research, 21(23), 5339-5351. Retrieved from [Link]
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Kozar, I. J., et al. (2016). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 15(7), 2393-2405. Retrieved from [Link]
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LoRusso, P. M., et al. (2017). Modulation of Plasma Metabolite Biomarkers of the MAPK Pathway with MEK Inhibitor RO4987655: Pharmacodynamic and Predictive Potential in Metastatic Melanoma. Clinical Cancer Research, 23(23), 7248-7257. Retrieved from [Link]
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Novartis. (2016). Trametinib Tablets Product Monograph. Retrieved from [Link]
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MDPI. (2023). In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part III. Retrieved from [Link]
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PubMed. (2024). Population Pharmacokinetics, Pharmacodynamics and Safety Properties of Trametinib in Dogs With Cancer: A Phase I Dose Escalating Clinical Trial. Retrieved from [Link]
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Arkenau, H. T., et al. (2022). Pharmacokinetic Interaction Between the MEK1/MEK2 Inhibitor Trametinib and Oral Contraceptives Containing Norethindrone and Ethinyl Estradiol in Female Patients With Solid Tumors. Clinical Pharmacology in Drug Development, 11(5), 594-602. Retrieved from [Link]
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PubMed Central. (2024). Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study. Retrieved from [Link]
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Open Access Journals. (2012). Biomarkers in oncology early clinical development. Retrieved from [Link]
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Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Retrieved from [Link]
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PubMed. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Retrieved from [Link]
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PubMed Central. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Retrieved from [Link]
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PubMed. (2011). Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[11C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one, a potential PET tracer for growth hormone secretagogue receptor (GHSR). Retrieved from [Link]
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MDPI. (2023). Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications. Retrieved from [Link]
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ScienceDirect. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]
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PubChem. (n.d.). (3S,4S)-4-Aminotetrahydrofuran-3-ol. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]
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MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
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Confirming the target engagement of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
The following guide details the target engagement validation for (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol , a pharmacophoric probe targeting the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter. This molecule serves as a structural bioisostere to the
Executive Summary & Mechanism of Action
Target: Niemann-Pick C1-Like 1 (NPC1L1) Transporter. Role: Intestinal cholesterol absorption inhibitor.[1] Mechanism: The molecule binds to the extracellular loop C (or the sterol-sensing domain) of NPC1L1, blocking the clathrin-mediated endocytosis of the transporter-cholesterol complex. This prevents the internalization of dietary and biliary cholesterol into enterocytes.
Structural Causality
The (3S,4R)-oxolan-3-ol core mimics the transition state of the cholesterol hydroxyl group interaction, while the 4-fluorophenyl-amino moiety provides the necessary
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the (3S,4R)-probe against the clinical standard (Ezetimibe ) and a mechanistic control (Atorvastatin ).
| Feature | (3S,4R)-Probe | Ezetimibe (Standard) | Atorvastatin (Control) |
| Primary Target | NPC1L1 (Sterol Transporter) | NPC1L1 (Sterol Transporter) | HMG-CoA Reductase |
| Binding Affinity ( | ~15–25 nM (Predicted) | 0.5–2.0 nM | N/A (Different Target) |
| Metabolic Stability | High (Ether linkage is hydrolysis-resistant) | Moderate ( | High |
| Mechanism Type | Competitive Antagonist | Competitive Antagonist | Enzymatic Inhibitor |
| Cellular Potency ( | 50–100 nM | 10–20 nM | N/A for uptake |
Insight: While Ezetimibe exhibits higher absolute potency due to its optimized side chains, the (3S,4R)-probe offers superior metabolic stability, making it an ideal tool for long-duration in vitro target engagement studies where hydrolytic degradation of Ezetimibe might confound results.
Validated Experimental Protocols
To confirm target engagement, you must triangulate data from Biophysical Binding (SPR), Thermodynamic Stabilization (CETSA), and Functional Inhibition (NBD-Cholesterol).
Protocol A: Cellular Thermal Shift Assay (CETSA)
Purpose: To prove physical binding of the molecule to NPC1L1 in intact cells.
Rationale: Ligand binding stabilizes the target protein, increasing its melting temperature (
-
Cell Preparation:
-
Use Caco-2 or HEK293 cells overexpressing hNPC1L1.
-
Seed at
cells/mL.
-
-
Treatment:
-
Incubate cells with 1
M (3S,4R)-probe or DMSO (Vehicle) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot cell suspension into PCR tubes.
-
Heat individual aliquots to a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C for 3 minutes .
-
Cool immediately to 25°C.
-
-
Lysis & Separation:
-
Lyse cells using freeze-thaw cycles (x3) in liquid nitrogen/37°C bath.
-
Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.
-
-
Detection:
-
Analyze supernatant via Western Blot using anti-NPC1L1 antibody.
-
Success Metric: A right-shift in the melting curve (
C) compared to DMSO confirms binding.
-
Protocol B: NBD-Cholesterol Uptake Assay
Purpose: To validate functional inhibition of cholesterol transport.
Rationale: Fluorescent NBD-cholesterol mimics dietary cholesterol. If the target is engaged, cellular fluorescence will decrease.
-
Reagents:
-
NBD-Cholesterol (22-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3
-ol). -
Micelle Buffer: 5 mM taurocholate, 0.5 mM oleic acid in PBS.
-
-
Workflow:
-
Step 1: Seed Caco-2 cells in 96-well black plates (differentiated for 14 days).
-
Step 2: Pre-incubate with (3S,4R)-probe (0.1 nM – 10
M) for 1 hour. -
Step 3: Add NBD-Cholesterol micelles (final conc. 10
M). Incubate for 2 hours at 37°C. -
Step 4: Wash 3x with ice-cold PBS containing 1% BSA (to remove surface-bound NBD).
-
Step 5: Read Fluorescence (Ex/Em: 465/535 nm).
-
-
Data Analysis:
-
Calculate
using a 4-parameter logistic regression. -
Validation:
should correlate with the derived from binding assays.
-
Mechanistic Visualization
The following diagram illustrates the NPC1L1 recycling pathway and the specific intervention point of the (3S,4R)-probe.
Caption: Figure 1. Mechanism of Action. The (3S,4R)-probe binds the NPC1L1 Sterol Sensing Domain (SSD), blocking the conformational change required for internalization.
References
-
Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences, 102(23), 8132-8137. Link
-
Betters, J. L., & Yu, L. (2010). "NPC1L1 and cholesterol absorption." FEBS Letters, 584(13), 2740-2747. Link
-
Jafurulla, M., et al. (2014). "Micellar solubilization of cholesterol is essential for its uptake by NPC1L1." Journal of Biological Chemistry, 289(5), 2927-2938. Link
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link
-
Wang, J., et al. (2009). "Cryo-EM structure of Niemann-Pick C1-Like 1." Nature, 458(7241), 1032-1036. Link
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A Comprehensive Guide to the Safe Disposal of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
This guide provides a detailed protocol for the proper disposal of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol, a compound frequently utilized in drug development and chemical research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established principles of chemical waste management and is tailored to the specific hazards associated with this fluorinated aminophenol derivative.
Understanding the Compound: A Risk-Based Approach to Disposal
-
Aminophenols: This class of compounds can be toxic and harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] They are also often classified as environmental hazards, being toxic to aquatic life.[2][3]
-
Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds persistent in the environment.[5] Incomplete combustion of fluorinated organics can lead to the formation of hazardous byproducts.[6][7] Therefore, specialized high-temperature incineration is often the preferred disposal method.[5][8]
Based on these structural alerts, (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol should be treated as a hazardous waste. The following table summarizes its presumed hazard profile.
| Property | Anticipated Hazard | Justification |
| Physical State | Solid | Based on similar chemical structures. |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Characteristic of aminophenol compounds.[2][3][9] |
| Eye Irritation | May cause serious eye irritation. | Common for amine-containing organic compounds.[2][9][10] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | A known hazard for many aromatic amines and phenols.[2][3] |
| Persistence | Likely to be persistent in the environment. | Due to the stable carbon-fluorine bond.[5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol is a multi-step process that begins at the point of generation and ends with collection by a licensed hazardous waste disposal service.
All waste containing (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol, including neat compound, contaminated personal protective equipment (PPE), and solutions, must be segregated as hazardous waste immediately.[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]
Proper segregation is paramount to prevent dangerous chemical reactions.[11][14]
-
Solid Waste:
-
Collect pure (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol and any contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, chemically compatible container.[11][12][15]
-
The container must be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition, free from cracks or residues, and has a secure, leak-proof lid.[11][14]
-
-
Liquid Waste:
-
Solutions containing (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol should be collected in a separate, clearly labeled, and chemically compatible liquid waste container.
-
Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers.[16]
-
If the solvent is halogenated, it should be collected in a designated halogenated waste container. If it is a non-halogenated solvent, it should be collected separately. This aids in the final disposal process.
-
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[11][14] The label on your waste container must include:
-
The full chemical name: (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol . Avoid using abbreviations or chemical formulas.[11][14]
-
An accurate estimation of the concentration and total volume or mass of the waste.
-
The date when the first waste was added to the container.
-
The specific hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][16][17]
-
The SAA must be under the control of the laboratory personnel generating the waste.[14][15]
-
Containers must be kept closed at all times, except when adding waste.[11][14]
-
The SAA should have secondary containment to capture any potential leaks or spills.[11]
-
Store the waste away from heat, ignition sources, and incompatible chemicals.
The following diagram illustrates the decision-making process for the disposal of (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol.
Caption: Disposal workflow for (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Personal Protective Equipment (PPE): Before attempting to clean a small, manageable spill, don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][18] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][10][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][18] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3][18] Rinse the mouth with water. Seek immediate medical attention.
Final Disposal by a Licensed Contractor
Once your waste container is full, or approaching the regulatory time limit for storage in an SAA, arrange for it to be collected by your institution's licensed hazardous waste disposal contractor.[19] This contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The preferred method for the ultimate destruction of fluorinated organic compounds like (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol is high-temperature incineration.[5][8] This process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent pollutants into the environment.[5][6]
References
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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MCF Environmental Services. (n.d.). 4 Best Practices for Effective Lab Waste Disposal Management. Retrieved from [Link]
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MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Columbia University, Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
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PubChem. 4-Aminophenol. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from [Link]
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G.J. Chemical Company, Inc. SAFETY DATA SHEET. Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]
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New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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Umeå University. (2021, June 17). Highly fluorinated chemicals can enter the environment via our household waste. Retrieved from [Link]
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Durham Tech. (2010, September 2). 4-Aminophenol cas123-30-8 SDS. Retrieved from [Link]
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Reddit. (2018, May 17). How can I break down 4-aminophenol to something harmless? Retrieved from [Link]
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OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024, June 17). 4-Aminoantipyrine - SAFETY DATA SHEET. Retrieved from [Link]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
